2-Chloro-6-iodoaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIHWOTCWJTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529213 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-28-3 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-chloro-6-iodoaniline, a key building block in modern organic synthesis. The presence of three distinct functional groups—an amine, a chloro group, and a highly reactive iodo group—on the aniline (B41778) scaffold makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This document details the physical and chemical properties of this compound, with a focus on its chemoselective reactivity in various cross-coupling and substitution reactions. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and visualizations of reaction mechanisms and workflows are provided to serve as a practical resource for laboratory scientists.
Introduction
This compound (CAS No: 84483-28-3) is a disubstituted aniline derivative that has garnered significant interest as a synthetic intermediate.[1] Its utility stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bond. This inherent chemoselectivity allows for the selective functionalization at the 2-position, leaving the chloro group at the 6-position available for subsequent transformations. This guide explores the synthetic utility of this compound in a range of important organic reactions.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | White to off-white or yellow solid | |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like CDCl₃, ethyl acetate (B1210297), and petroleum ether. | |
| CAS Number | 84483-28-3 | [1] |
Table 2: Spectroscopic Data for this compound
| Type | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.54 (dd, J = 8.0, 1.6 Hz, 1H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H) | |
| ¹³C NMR | (100 MHz, CDCl₃): δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6 | |
| HRMS (ESI) | [C₆H₅ClIN+H]⁺: Calculated: 253.9233, Found: 253.9220 |
Synthesis of this compound
A common method for the synthesis of this compound involves the iodination of 2-chloroaniline (B154045). A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloroaniline
-
Iodine monochloride (ICl)
-
Acetic acid
-
Sodium sulfite (B76179)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.05 eq) in acetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into an aqueous solution of sodium sulfite to quench any unreacted iodine.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Reactivity and Key Transformations
The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is significantly less reactive under these conditions, allowing for selective functionalization.
Caption: Key reactions of this compound.
Chemoselectivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is much more facile for the C-I bond than for the C-Cl bond. This allows for selective transformations at the iodo-substituted position.
Caption: Chemoselectivity in oxidative addition.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds. This compound readily couples with a variety of boronic acids and their derivatives.
Table 3: Representative Suzuki Coupling Reactions of this compound
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 85-95 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 80-90 |
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add degassed toluene and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.
Caption: Simplified Suzuki coupling catalytic cycle.
Heck Coupling
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. This compound undergoes Heck coupling with various alkenes, typically at the C-I position.
Table 4: Representative Heck Coupling Reactions of this compound
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Ethyl acrylate (B77674) | Pd(OAc)₂ | Et₃N | DMF | 100 | 85-95 |
| Styrene | Pd(PPh₃)₄ | NaOAc | DMA | 120 | 80-90 |
| Acrylonitrile | Pd/C | Et₃N | Acetonitrile | 80 | >90 |
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), ethyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), and triethylamine (2.0 eq) in DMF.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified Heck coupling catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Table 5: Representative Sonogashira Coupling Reactions of this compound
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 80 | 80-90 |
| 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 100 | 75-85 |
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Cool to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate, then purify by column chromatography.
Caption: Simplified Sonogashira coupling catalytic cycle.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. This compound can act as the aryl halide partner in this reaction.
Table 6: Representative Buchwald-Hartwig Amination Reactions of this compound
| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine (B109124) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-85 |
| Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 | 85-95 |
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and toluene.
-
Add morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Caption: Simplified Buchwald-Hartwig amination cycle.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. While generally requiring harsher conditions than palladium-catalyzed reactions, it offers an alternative synthetic route.
Table 7: Representative Ullmann Condensation Reactions of this compound
| Nucleophile | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenol (B47542) | CuI | Phenanthroline | K₂CO₃ | DMF | 140 | 60-70 |
| Aniline | Cu₂O | DMEDA | Cs₂CO₃ | NMP | 150 | 55-65 |
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a sealed tube, add this compound (1.0 eq), phenol (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMF and degas with argon.
-
Seal the tube and heat to 140 °C for 24 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Filter through Celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While less common for unactivated aryl halides, nucleophilic aromatic substitution can occur under forcing conditions or with very strong nucleophiles. The electron-withdrawing inductive effect of the halogens and the amino group can facilitate this reaction to some extent.
Table 8: Representative Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Conditions | Solvent | Temp (°C) | Product |
| NaOMe | High pressure | Methanol | 150 | 2-Chloro-6-methoxyaniline |
| Piperidine | Excess nucleophile | NMP | 180 | N-(2-chloro-6-iodophenyl)piperidine |
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol
-
High-pressure reaction vessel
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide (2.0 eq).
-
Seal the vessel and heat to 150 °C for 24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its defining feature is the chemoselective reactivity of the carbon-iodine bond in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective introduction of a diverse range of substituents at the 2-position, while the less reactive chloro group remains for potential further functionalization. While Ullmann condensation and nucleophilic aromatic substitution are also possible, they typically require more forcing conditions. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the design and execution of complex synthetic strategies, particularly in the development of novel pharmaceuticals and functional materials.
References
Technical Guide: 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of 2-Chloro-6-iodoaniline, a key intermediate in the pharmaceutical and agrochemical industries.
Core Chemical Data
This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring chlorine, iodine, and an amino group on a benzene (B151609) ring, offers multiple reaction sites for the construction of more complex molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClIN | [1][2] |
| Molecular Weight | 253.47 g/mol | [1][2] |
| CAS Number | 84483-28-3 | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 66-67 °C | [1] |
| InChI Key | UTFIHWOTCWJTGT-UHFFFAOYSA-N | |
| SMILES | NC1=C(I)C=CC=C1Cl |
Synthesis and Purification
A common method for the synthesis of this compound is through the decarboxylative iodination of the corresponding anthranilic acid. This approach offers a transition-metal-free and base-free route to the desired product.
Experimental Protocol: Synthesis via Decarboxylative Iodination
This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
1,1-Diphenylethylene
-
Acetonitrile (B52724) (CH₃CN)
-
Oxygen (O₂)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
To a 50 mL glass liner within an autoclave, add 2-amino-3-chlorobenzoic acid (1.0 mmol), I₂ (0.5 equiv.), KI (0.6 equiv.), and 1,1-Diphenylethylene (2.0 equiv.).
-
Add 10 mL of acetonitrile (CH₃CN) to the vessel.
-
Purge the autoclave with oxygen (O₂) by three cycles of pressurization and venting.
-
Pressurize the autoclave with O₂ to 10 bar.
-
Stir the reaction mixture at 160 °C for 2 hours in a heating mantle.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Transfer the reaction mixture to a round bottom flask and add silica gel.
-
Evaporate the volatiles under vacuum.
Experimental Protocol: Purification by Flash Column Chromatography
Procedure:
-
The crude product adsorbed on silica gel is loaded onto a flash chromatography column packed with silica gel.
-
The product is eluted using a solvent system of ethyl acetate and petroleum ether. A typical solvent ratio for elution is 1:50 (v/v) of ethyl acetate to petroleum ether.[3]
-
Collect the fractions containing the purified product.
-
Combine the relevant fractions and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.[3]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 7.23 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6[3] |
| HRMS (ESI) | Calculated for [C₆H₅ClIN+H]⁺: 253.9233, Found: 253.9220[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
The Strategic Utility of 2-Chloro-6-iodoaniline in the Synthesis of Complex Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-6-iodoaniline is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique trifecta of reactive sites—an amino group, a chloro substituent, and a highly reactive iodo group—offers a powerful platform for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of these functional groups allows for a range of selective transformations, making it a valuable precursor for the synthesis of bioactive heterocycles and other intricate organic molecules. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the synthesis of key intermediates for targeted therapies and outlining detailed experimental protocols for its utilization.
Core Properties and Reactivity
This compound is a solid at room temperature with a melting point of 68 °C. Its molecular structure presents a unique combination of functionalities that dictate its reactivity and synthetic utility.
| Property | Value |
| Molecular Formula | C₆H₅ClIN |
| Molecular Weight | 253.47 g/mol |
| CAS Number | 84483-28-3 |
| Appearance | Yellow solid |
| Melting Point | 68 °C |
The key to its utility lies in the differential reactivity of its substituents. The iodo group is the most labile, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The chloro group is less reactive, allowing for sequential functionalization. The amino group can be readily acylated, alkylated, or diazotized to introduce further diversity into the molecular scaffold.
Application in the Synthesis of Bioactive Molecules
While direct, multi-step syntheses of marketed drugs starting from this compound are not prominently featured in publicly available literature, its structural motifs are present in key intermediates for various therapeutic agents. A significant application lies in its potential use in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, the core structure of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-MET inhibitor, features a 2,6-disubstituted aniline (B41778) derivative. While the exact commercial synthesis of Crizotinib may vary, the strategic use of precursors like this compound in analogous synthetic strategies is a key concept in medicinal chemistry.
One of the pivotal reactions for constructing the core of many kinase inhibitors is the formation of a diaryl ether linkage. The Ullmann condensation is a classic and effective method for achieving this transformation.
Illustrative Synthetic Application: Ullmann Condensation for Diaryl Ether Synthesis
A crucial step in the synthesis of many bioactive diaryl ethers is the copper-catalyzed coupling of an aryl halide with a phenol. This compound, with its reactive iodine, is an excellent candidate for this transformation. The following section details a representative experimental protocol for an Ullmann-type reaction.
Experimental Protocol: Synthesis of 2-Chloro-6-(4-nitrophenoxy)aniline
This protocol describes the synthesis of a diaryl ether intermediate, which is a common structural motif in various pharmacologically active compounds.
Reaction Scheme:
A representative Ullmann condensation reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 253.47 | 1.0 g | 3.95 |
| 4-Nitrophenol | 139.11 | 0.60 g | 4.34 |
| Copper(I) iodide (CuI) | 190.45 | 0.075 g | 0.395 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.09 g | 7.90 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.95 mmol), 4-nitrophenol (0.60 g, 4.34 mmol), copper(I) iodide (0.075 g, 0.395 mmol), and potassium carbonate (1.09 g, 7.90 mmol).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Heat the reaction mixture to 140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product, 2-chloro-6-(4-nitrophenoxy)aniline.
Expected Outcome:
The reaction is expected to yield the diaryl ether product in moderate to good yields, which can then be used in subsequent synthetic steps, such as the introduction of further diversity at the amino or chloro positions.
Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for the utilization of this compound in a multi-step synthesis of a hypothetical bioactive molecule.
Synthetic workflow starting from this compound.
This workflow highlights the strategic, stepwise functionalization of this compound, leveraging the differential reactivity of its halogen substituents and the versatility of the amino group to build molecular complexity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique substitution pattern allows for a range of selective chemical transformations, enabling the efficient construction of complex molecular scaffolds. The ability to perform sequential cross-coupling and substitution reactions makes it an important tool for medicinal chemists and drug development professionals in the quest for novel and effective therapeutics. Further exploration of its reactivity and application in the synthesis of diverse molecular targets will undoubtedly continue to be a fruitful area of research.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodoaniline
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 84483-28-3), a key intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols to support its application in research and development.
Core Chemical Properties
This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group, a chlorine atom, and an iodine atom at the ortho positions relative to the amino group.[1] This specific arrangement of functional groups significantly influences its chemical behavior and utility as a versatile building block in organic synthesis.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. The compound is a solid at room temperature.[1]
| Property | Value | Reference |
| CAS Number | 84483-28-3 | [2] |
| Molecular Formula | C₆H₅ClIN | [1][2] |
| Molecular Weight | 253.47 g/mol | [1][2] |
| Appearance | Light brown to brown or yellow solid | [3][4] |
| Melting Point | 66-68°C | [1][3][4] |
| Boiling Point | 273.1 ± 25.0 °C (Predicted) | [4] |
| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.59 ± 0.10 (Predicted) | [4] |
| Storage | Sealed in a dry, dark place at room temperature | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Peaks / Signals | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (dd, J = 8.0, 1.6 Hz, 1H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6 | [3] |
| HRMS (ESI) | Calculated for [C₆H₅ClIN+H]⁺: 253.9233, Found: 253.9220 | [3] |
Reactivity and Applications
The unique substitution pattern of this compound provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.
-
Cross-Coupling Reactions: The highly reactive iodine atom is readily displaced, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents.[1]
-
Amine Group Derivatization: The primary amine group can undergo a wide range of transformations, including acylation, alkylation, and diazotization, to introduce different functional groups or to be converted into other functionalities.[1]
-
Pharmaceutical and Agrochemical Synthesis: Due to its versatile reactivity, this compound serves as a foundational molecule for constructing more complex structures found in pharmaceuticals and agrochemicals.[1] It is a precursor for synthesizing compounds like 4-functionalized-1H-indoles.[3]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis Protocol: Decarboxylative Iodination
A practical, transition-metal-free synthesis of this compound can be achieved through the decarboxylative iodination of 2-amino-3-chlorobenzoic acid.[3]
Materials:
-
2-amino-3-chlorobenzoic acid
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Acetonitrile (B52724) (CH₃CN)
-
Oxygen (O₂)
Procedure:
-
To a high-pressure stainless-steel reactor, add 2-amino-3-chlorobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).
-
Add 10 mL of acetonitrile as the solvent.
-
Purge the reactor with oxygen gas three times and then pressurize with 1 atm of oxygen.
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reactor, vent the oxygen, and concentrate the mixture under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel.
Purification:
-
Technique: Flash column chromatography.[3]
-
Stationary Phase: Silica gel.
-
Mobile Phase: Ethyl acetate/petroleum ether (1:50 v/v).[3]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Use tetramethylsilane (B1202638) (TMS) as the internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence.
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol (B129727) or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and potentially H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled).[2][5]
-
Signal Word: Danger.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
References
Technical Guide: Physical Properties of 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its specific substitution pattern, featuring a chlorine atom and an iodine atom ortho to the amino group, imparts distinct reactivity, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is essential for its effective handling, storage, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, details the experimental protocols for their determination, and presents a visual representation of its synthesis workflow.
Chemical and Physical Properties
The fundamental physical and chemical identifiers for this compound are summarized in the tables below.
Table 1: General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 84483-28-3 | [1] |
| Molecular Formula | C₆H₅ClIN | [1][2] |
| Molecular Weight | 253.47 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 66-68 °C | [1][3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate (B1210297) and petroleum ether; sparingly soluble in water. | [3][4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
Table 3: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity & Coupling Constant (J) / Hz |
| ¹H NMR (400 MHz) | 7.54 | dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz (1H) |
| 7.23 | dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz (1H) | |
| 6.41 | t, J = 8.4 Hz (1H) | |
| 4.53 | s (2H, -NH₂) | |
| ¹³C NMR (100 MHz) | 143.5 | |
| 137.6 | ||
| 129.7 | ||
| 120.0 | ||
| 118.0 | ||
| 83.6 | ||
| Source:[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of the physical properties of a compound.
Melting Point Determination
The melting point of this compound was determined using a micro melting point apparatus.[3]
General Protocol:
-
A small amount of the purified solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[3]
General Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of CDCl₃. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate spectral width, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent signal.
Synthesis Workflow
This compound can be synthesized via a transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[3] The general workflow for this synthesis and subsequent purification is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
References
2-Chloro-6-iodoaniline: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and hazards associated with 2-Chloro-6-iodoaniline. Due to the limited availability of specific toxicological data for this compound, information from the closely related and structurally similar compound, 2-chloroaniline, is used as a surrogate for quantitative hazard assessment and is duly noted. This guide is intended for use by professionals in research and development who are trained in handling hazardous materials.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data for this compound and similar haloanilines.
GHS Pictograms:
[1]
Signal Word: Danger [1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P361: Take off immediately all contaminated clothing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Data
Table 1: Acute Toxicity Data for 2-Chloroaniline
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 1016 mg/kg bw | |
| Oral | Mouse | LD50 | 256 mg/kg bw | [1] |
| Dermal | Rat | LD50 | 1000 mg/kg bw | [2] |
| Dermal | Rabbit | LD50 | >200 mg/kg bw | [2] |
| Inhalation (aerosol) | Rat | LC50 (4h) | 4.2 - 6.1 mg/L air | |
| Inhalation (vapor) | Rat | LC50 (4h) | >4.406 mg/L air |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.
Mechanism of Toxicity
The primary mechanism of toxicity for chloroanilines is the induction of methemoglobinemia .[3][4][5] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin and mucous membranes) and, in severe cases, can result in life-threatening hypoxia.[3][4][5]
The metabolic activation of chloroanilines is a key step in their toxicity. Cytochrome P450 enzymes in the liver can metabolize these compounds to reactive intermediates, such as hydroxylamines and nitroso compounds, which are potent oxidizing agents that drive the formation of methemoglobin.[6][7]
Experimental Protocols
Standardized protocols for assessing the toxicity of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). For in vitro cytotoxicity assessment, common methods include the MTT and LDH assays.
Acute Toxicity Testing (OECD Guidelines)
Table 2: Relevant OECD Guidelines for Acute Toxicity Testing
| Guideline No. | Test | Principle |
| OECD 423 | Acute Oral Toxicity – Acute Toxic Class Method | A stepwise procedure with the use of a minimum number of animals per step to classify a substance into one of a series of toxicity classes.[8][9][10][11][12] |
| OECD 402 | Acute Dermal Toxicity | A substance is applied to the skin of experimental animals in graduated doses to determine the toxic effects.[13][14][15][16][17] |
| OECD 403 | Acute Inhalation Toxicity | Animals are exposed to the substance via inhalation for a defined period to determine the concentration that causes mortality.[18][19][20][21][22] |
In Vitro Cytotoxicity Assays
4.2.1. MTT Assay Protocol (General)
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[23][24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] Cell viability is proportional to the absorbance.
4.2.2. LDH Cytotoxicity Assay Protocol (General)
This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.[26][27]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[27][28]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[27][29] The amount of LDH released is proportional to the number of dead cells.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound.
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the solid form or when ventilation is inadequate.
5.2. Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid creating dust.
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
5.3. First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[30]
-
If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[30]
5.4. Disposal
Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Emergency Response Workflow
The following diagram outlines a logical workflow for responding to an accidental exposure to this compound.
This guide provides a summary of the available safety and hazard information for this compound. It is crucial for all personnel handling this compound to be thoroughly familiar with its potential hazards and to implement all necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature | Semantic Scholar [semanticscholar.org]
- 6. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. scribd.com [scribd.com]
- 11. search.library.doc.gov [search.library.doc.gov]
- 12. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 13. oecd.org [oecd.org]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 16. nucro-technics.com [nucro-technics.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. eurolab.net [eurolab.net]
- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 21. oecd.org [oecd.org]
- 22. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. scientificlabs.co.uk [scientificlabs.co.uk]
- 29. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Halogenated Anilines: Synthesis, Reactivity, Applications, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are a pivotal class of aromatic compounds characterized by an aniline (B41778) core substituted with one or more halogen atoms. The nature, number, and position of these halogen substituents profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This versatility makes them indispensable building blocks in a wide array of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. However, their widespread use and potential for environmental dissemination necessitate a thorough understanding of their toxicological profiles. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, applications in drug development, and toxicity of halogenated anilines, with a focus on providing practical data and methodologies for researchers in the field.
Physicochemical Properties of Halogenated Anilines
The introduction of halogens onto the aniline ring systematically modifies its electronic and steric properties. Electronegativity increases from iodine to fluorine, while atomic size and polarizability increase down the group. These trends directly impact properties such as melting point, boiling point, acidity (pKa of the anilinium ion), and lipophilicity (LogP). The following tables summarize key physicochemical data for a range of mono-, di-, and tri-halogenated anilines, providing a valuable resource for predicting their behavior in both chemical and biological systems.
Table 1: Physicochemical Properties of Monohalogenated Anilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |
| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | -29 | 182-183 | 3.2 | 1.15[1] |
| 3-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | -2 | 186 | 3.5 | 1.15 |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | -1.9 | 187 | 4.65[1] | 1.15[1] |
| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 127.57 | -14 | 208.8 | 2.65 | 1.9 |
| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | -10 | 230.5 | 3.52 | 1.88 |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | 69.5[2] | 232[3] | 4.15 | 1.83[2] |
| 2-Bromoaniline | 615-54-3 | C₆H₆BrN | 172.02 | 32 | 229 | 2.53 | 2.1 |
| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 18 | 251 | 3.58 | 2.03 |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 66-68[4] | 243[4] | 3.86 | 2.03 |
| 2-Iodoaniline | 615-43-0 | C₆H₆IN | 219.02 | 60-61 | 270 | 2.6 | 2.6 |
| 3-Iodoaniline | 626-01-7 | C₆H₆IN | 219.02 | 23 | 270 | 3.6 | 2.53 |
| 4-Iodoaniline | 540-37-4 | C₆H₆IN | 219.02 | 61-63[5] | 270 | 3.81[5] | 2.53 |
Table 2: Physicochemical Properties of Dihalogenated Anilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 2,4-Difluoroaniline | 367-25-9 | C₆H₅F₂N | 129.11 | -7.5[6] | 170[6] | 1.7[6] |
| 2,6-Difluoroaniline | 5509-65-9 | C₆H₅F₂N | 129.11 | - | 144-148 | 1.4 |
| 3,4-Difluoroaniline | 3863-11-4 | C₆H₅F₂N | 129.11 | 22[7] | 77[7] | - |
| 2,3-Dichloroaniline | 608-27-5 | C₆H₅Cl₂N | 162.02 | 24[4] | 252[4] | 2.78[4] |
| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.02 | 59-62[8] | 245[8] | 2.78[8] |
| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 | 47-50 | 251 | 2.92[9] |
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | 69-71[10] | 271.8[10] | 2.69 |
| 2,4-Dibromoaniline | 615-57-6 | C₆H₅Br₂N | 250.92 | 79-81 | - | 2.6 |
| 2,5-Dibromoaniline | 3638-73-1 | C₆H₅Br₂N | 250.92 | 50-52 | - | - |
| 3,5-Dibromoaniline | 626-41-5 | C₆H₅Br₂N | 250.92 | 55-58 | - | - |
| 2,4-Diiodoaniline | 533-70-0 | C₆H₅I₂N | 344.92 | 94-95[11] | - | - |
| 2,6-Diiodoaniline | 608-30-0 | C₆H₅I₂N | 344.92 | - | - | 2.5 |
| 3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | C₆H₃Cl₂F₂N | 197.999 | 75[12] | 268.1[12] | - |
Table 3: Physicochemical Properties of Trihalogenated Anilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 2,4,6-Trichloroaniline | 634-93-5 | C₆H₄Cl₃N | 196.46 | 78.5[13] | 262[13] | 3.69[14] |
| 3,4,5-Trichloroaniline | 634-91-3 | C₆H₄Cl₃N | 196.46 | 97-99[15] | - | - |
| 2,4,6-Tribromoaniline | 147-82-0 | C₆H₄Br₃N | 329.81 | 120-122[16] | 300[16] | 3.3 |
Synthesis of Halogenated Anilines
The synthesis of halogenated anilines can be broadly categorized into two approaches: direct halogenation of aniline or its derivatives, and the introduction of the amino group to a pre-halogenated aromatic ring.
Direct Halogenation of Anilines
The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This high reactivity can lead to polysubstitution, necessitating careful control of reaction conditions or the use of protecting groups to achieve selectivity.
Caption: General workflows for the synthesis of halogenated anilines.
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide (B955) Protection [17]
This three-step protocol is a classic method to achieve selective para-bromination.
-
Protection of Aniline (Synthesis of Acetanilide):
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Bromination of Acetanilide:
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution of Bromine (1.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water and stir to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.
-
-
Deprotection (Hydrolysis of p-Bromoacetanilide):
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Protocol 2: Synthesis of 2,4-Diiodoaniline using Potassium Dichloroiodate [18]
This protocol allows for the selective di-iodination of aniline.
-
Preparation of 1 M KICl₂ Solution:
-
In a fume hood, dissolve 16.6 g (0.1 mol) of potassium iodide and 21.4 g (0.1 mol) of potassium iodate (B108269) in 150 mL of distilled water with vigorous stirring.
-
Slowly add 50 mL of concentrated hydrochloric acid to the stirred solution.
-
Transfer the solution to a 200 mL volumetric flask and dilute to the mark with distilled water.
-
-
Iodination of Aniline:
-
In a 250 mL round-bottom flask, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of 1 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 44 mL (0.044 mol, 2.2 equivalents) of the 1 M KICl₂ solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 10% sodium thiosulfate (B1220275) solution until the yellow color disappears.
-
Neutralize the mixture with saturated sodium bicarbonate solution to a pH of approximately 8.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to yield pure 2,4-diiodoaniline.
-
Synthesis from Halogenated Precursors
An alternative strategy involves the reduction of a nitro group on a pre-halogenated benzene (B151609) ring. This is particularly useful for isomers that are difficult to obtain through direct halogenation.
Protocol 3: Synthesis of 3,5-dichloro-2,4-difluoroaniline [12]
This protocol involves the hydrogenation of the corresponding nitrobenzene.
-
Reaction Setup:
-
In a high-pressure reaction vessel, combine 22.8g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of Dimethylformamide (DMF), and 8g of Raney Nickel catalyst.[12]
-
-
Hydrogenation:
-
Work-up and Isolation:
Reactivity of Halogenated Anilines
The halogen substituents on the aniline ring serve as versatile synthetic handles, most notably in transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy, leading to the general reactivity trend: I > Br > Cl >> F.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, allowing for the elaboration of the halogenated aniline scaffold.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Table 4: Qualitative Reactivity of Halogenated Anilines in Cross-Coupling Reactions
| Reaction | Iodoaniline | Bromoaniline | Chloroaniline | Fluoroaniline |
| Suzuki-Miyaura | Highly reactive, mild conditions | Reactive, moderate conditions | Less reactive, requires specialized ligands/conditions | Generally unreactive |
| Buchwald-Hartwig | Highly reactive, mild conditions | Reactive, moderate conditions | Less reactive, requires specialized ligands/conditions | Generally unreactive |
| Sonogashira | Highly reactive, often at room temperature | Reactive, requires heating | Challenging, requires specific catalysts | Generally unreactive |
Protocol 4: Suzuki-Miyaura Coupling of a Bromoaniline
This protocol is a general procedure for the coupling of an aryl boronic acid with a bromoaniline.
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene (B28343) and water).
-
-
Reaction:
-
Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 5: Buchwald-Hartwig Amination of a Chloroaniline
This protocol describes the coupling of an amine with a chloroaniline, which typically requires more robust catalytic systems.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine the chloroaniline (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction:
-
Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling, quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Applications in Drug Development
Halogenated anilines are prevalent motifs in a vast number of approved drugs and clinical candidates. The incorporation of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties in several ways:
-
Lipophilicity and Permeability: Halogens, particularly chlorine and bromine, increase lipophilicity, which can enhance membrane permeability and oral absorption.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.
-
Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.
-
Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, locking it into a bioactive conformation.
Caption: A logical workflow for the use of halogenated anilines in drug discovery.
Toxicity of Halogenated Anilines
The toxicity of halogenated anilines is a significant concern, both in occupational settings and in the environment. Their adverse effects can be attributed to the parent compound and its metabolites.
Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling
Many halogenated aromatic compounds, including some halogenated anilines, are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is as follows:
-
Ligand Binding: The halogenated aniline enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins (e.g., Hsp90).
-
Nuclear Translocation: Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of xenobiotics.
The induction of these metabolic enzymes can lead to the formation of reactive metabolites, oxidative stress, and downstream cellular damage.
References
- 1. 3,4-Dibromoaniline (CAS 615-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scribd.com [scribd.com]
- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 2,4-Diiodoaniline CAS#: 533-70-0 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 14. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,4,5-TRICHLOROANILINE CAS#: 634-91-3 [m.chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2-Chloro-6-iodoaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a wide range of biologically active molecules.[2] 2-Chloro-6-iodoaniline is a versatile building block in this context, offering two distinct halogen atoms for selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for regioselective Suzuki coupling, making it an ideal substrate for the controlled synthesis of complex substituted anilines and their derivatives. These products are key intermediates in the development of novel therapeutics.[3]
This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, focusing on regioselective arylation at the C-6 position.
Regioselectivity in Suzuki Coupling
The success of sequential functionalization of dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity follows the general trend: C-I > C-Br > C-Cl.[4] This principle is effectively applied to this compound, where the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine bond. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling of an arylboronic acid at the 6-position, leaving the chloro group intact for subsequent transformations.
Quantitative Data Summary
The following tables summarize representative data for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. These examples highlight the typical reaction conditions and yields achieved for the synthesis of 2-amino-3-chlorobiphenyl derivatives.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O (10:1) | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |
Table 2: Suzuki Coupling of this compound with Substituted Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 82 |
| 2 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 10 | 89 |
| 3 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 78 |
Experimental Protocols
The following are detailed protocols for the regioselective Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-amino-3-chloro-6-arylbiphenyl product.
Protocol 2: Optimized Procedure using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Add degassed water to the reaction mixture.
-
Heat the reaction to 100 °C and stir vigorously for 8-12 hours.
-
Follow steps 6-10 from Protocol 1 for reaction monitoring, work-up, and purification.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The 2-amino-3-chlorobiphenyl scaffold synthesized through this methodology is a valuable precursor in drug discovery. The remaining chloro and amino functionalities provide handles for further chemical modifications, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Biaryl motifs are present in a wide array of approved drugs and clinical candidates, highlighting the importance of efficient synthetic routes to these structures. The ability to selectively introduce various aryl and heteroaryl groups at the 6-position of the aniline (B41778) ring, while preserving the chlorine atom for subsequent reactions, makes this compound a strategic starting material for the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for 2-Chloro-6-iodoaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-6-iodoaniline as a versatile building block in the synthesis of pharmaceutically relevant compounds. This document details its chemical properties, key synthetic transformations, and provides exemplary protocols for its use in cross-coupling reactions. A specific application in the synthesis of a known kinase inhibitor is highlighted, along with the relevant biological pathway.
Introduction to this compound
This compound is a disubstituted aniline (B41778) derivative featuring three distinct functional groups, making it a valuable starting material in medicinal chemistry.[1] Its chemical structure allows for selective and sequential functionalization, providing a strategic advantage in the construction of complex molecular architectures.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 66-67 °C | [1] |
| CAS Number | 84483-28-3 | [1] |
The presence of an amino group, a chloro substituent, and a highly reactive iodo group on the aromatic ring allows for a diverse range of chemical transformations. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1]
Core Synthetic Applications
This compound is a key intermediate in the synthesis of various heterocyclic compounds and other scaffolds prevalent in pharmaceutical agents. The primary applications involve leveraging the high reactivity of the C-I bond for cross-coupling reactions, followed by further modifications of the amino group or the chloro substituent.
The three main types of palladium-catalyzed cross-coupling reactions where this compound serves as an excellent substrate are:
-
Sonogashira Coupling: For the formation of a carbon-carbon bond between the aniline and a terminal alkyne.
-
Suzuki-Miyaura Coupling: For the creation of a biaryl linkage with a boronic acid or ester.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with an amine.
These reactions are fundamental in modern drug discovery and development for the construction of complex molecular frameworks from simple precursors.
Application Example: Synthesis of a c-MET Kinase Inhibitor Intermediate
A notable application of this compound is in the synthesis of intermediates for potent and selective kinase inhibitors. One such example is the synthesis of a precursor to PF-04217903, a selective c-MET inhibitor. The synthesis involves a sequential Sonogashira coupling followed by a cyclization and a subsequent Buchwald-Hartwig amination.
Below is a representative workflow for the synthesis of a key intermediate.
References
Application Notes: Selective Sonogashira Coupling of 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
2-Chloro-6-iodoaniline is a valuable bifunctional building block in organic synthesis. The differential reactivity of its halogen substituents—iodine being significantly more reactive than chlorine in palladium-catalyzed cross-coupling reactions—allows for selective functionalization.[3] This chemoselectivity enables the targeted introduction of an alkynyl moiety at the C-I bond while leaving the C-Cl bond intact for subsequent transformations, providing a pathway to complex, selectively substituted aniline (B41778) derivatives. This application note provides a detailed protocol for the selective Sonogashira coupling of terminal alkynes with this compound.
Principle of Reaction
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (the more reactive site) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-6-chloroaniline product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
The higher reactivity of the C-I bond compared to the C-Cl bond ensures that the oxidative addition of palladium occurs selectively at the iodo-substituted position under controlled conditions.
Illustrative Data
While specific data for this compound is not extensively published, the following table presents representative yields for the Sonogashira coupling of a closely related substrate, 4-bromo-2,6-diiodoaniline (B79479), which demonstrates the high selectivity for coupling at the C-I positions.[3] The yields are expected to be comparable for this compound under similar conditions, given the established reactivity trend of aryl halides (I > Br > Cl).
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Product: 2-Chloro-6-(alkynyl)aniline (Predicted) | Isolated Yield (%)* |
| 1 | Phenylacetylene | Phenyl | 2-Chloro-6-(phenylethynyl)aniline | ~92 |
| 2 | 1-Hexyne | n-Butyl | 2-Chloro-6-(hex-1-yn-1-yl)aniline | ~85 |
| 3 | 3,3-Dimethyl-1-butyne | t-Butyl | 2-Chloro-6-(3,3-dimethylbut-1-yn-1-yl)aniline | ~88 |
| 4 | Propargyl alcohol | -CH₂OH | 2-(6-Amino-2-chlorophenyl)prop-2-yn-1-ol | ~78 |
*Note: The data presented is based on the di-alkynylation of 4-bromo-2,6-diiodoaniline and is illustrative of typical results.[3] Yields may vary based on the specific alkyne, reaction conditions, and scale.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-alkynylation of this compound at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2.0 equiv). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Addition of Alkyne: Add the terminal alkyne (1.1 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may depend on the reactivity of the specific alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2-chloro-6-(alkynyl)aniline product.
Diagrams
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Applications in Drug Discovery and Medicinal Chemistry
The 2-alkynyl-6-chloroaniline scaffold produced via this protocol is a highly versatile intermediate for the synthesis of novel therapeutic agents. The terminal alkyne can be further functionalized through reactions such as "click" chemistry (cycloadditions) or subsequent cross-coupling reactions. The remaining chlorine atom provides an additional handle for introducing molecular diversity through other palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Stille couplings. This sequential, site-selective functionalization strategy allows for the rapid and efficient construction of complex, three-dimensional molecules from a simple starting material, accelerating the drug discovery process.
References
The Versatility of 2-Chloro-6-iodoaniline: A Building Block for Complex Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodoaniline is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and two different halogen atoms at the ortho positions, allows for selective and sequential functionalization.[1] The distinct reactivities of the carbon-iodine and carbon-chlorine bonds, with the former being significantly more reactive in palladium-catalyzed cross-coupling reactions, enable chemists to introduce a variety of substituents in a controlled manner. This strategic handle makes this compound a sought-after precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Physicochemical Properties and Safety Information
A solid understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 84483-28-3 | [1] |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 66-67 °C | [1] |
Safety Precautions: this compound is a halogenated amine and should be handled with appropriate safety measures. It is crucial to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The potential toxicity of halogenated amines necessitates adherence to proper safety protocols during its use.[1]
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 2-position, leaving the chlorine atom available for subsequent transformations.
General Synthetic Workflow
The use of this compound as a synthetic intermediate typically follows a stepwise functionalization strategy. The more reactive iodo group is first targeted in a cross-coupling reaction, followed by a second coupling or nucleophilic substitution at the less reactive chloro position. This sequential approach allows for the synthesis of diverse, unsymmetrically substituted aniline (B41778) derivatives.
Caption: General workflow for the sequential functionalization of this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound readily participates in this reaction, selectively coupling at the iodo-substituted position with a variety of boronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-Chloro-6-phenylaniline
-
Materials:
-
This compound (1.0 mmol, 253.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-6-phenylaniline.
-
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines.[2] this compound can be coupled with a wide range of primary and secondary amines at the iodo-position, providing access to substituted 2-chloro-N-aryl or N-alkyl-6-iodoanilines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 70-80 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 4 | Indole | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ | Dioxane | 120 | 65-75 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(2-Chloro-6-iodophenyl)morpholine
-
Materials:
-
This compound (1.0 mmol, 253.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 4-12 hours), cool to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] this compound undergoes this reaction selectively at the iodo-position to yield 2-alkynyl-6-chloroanilines, which are valuable intermediates for the synthesis of heterocycles.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 80 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | 50 | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Detailed Experimental Protocol: Sonogashira Coupling
Synthesis of 2-Chloro-6-(phenylethynyl)aniline
-
Materials:
-
This compound (1.0 mmol, 253.5 mg)
-
Phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 0.42 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion (typically 2-6 hours), cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Applications in the Synthesis of Kinase Inhibitors
The substituted aniline scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapeutics. The ability to introduce diverse functionalities onto the this compound core through the aforementioned cross-coupling reactions makes it a valuable starting material for the synthesis of these complex pharmaceutical agents. For instance, the biaryl moiety formed via Suzuki coupling can mimic the adenine (B156593) region of ATP, a key interaction for kinase inhibition.
Conclusion
This compound is a highly useful and versatile building block for organic synthesis. Its differential reactivity allows for a modular and efficient approach to the synthesis of complex, multi-substituted aromatic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
Application Notes and Protocols: Heck Reaction of 2-Iodoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction protocol using 2-iodoaniline (B362364) and its derivatives. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] Due to the high reactivity of the carbon-iodine bond, 2-iodoaniline derivatives are excellent substrates for this transformation, often proceeding under mild conditions.[2] This method is instrumental in the synthesis of a wide array of substituted alkenes and heterocycles, which are significant in medicinal chemistry and materials science.
Data Presentation: Intermolecular Heck Reaction
The following tables summarize quantitative data for the Heck reaction of various 2-iodoaniline derivatives with different alkene coupling partners. These tables provide a comparative overview of reaction conditions and yields, demonstrating the versatility of this protocol.
Table 1: Heck Reaction of 2-Iodoaniline Derivatives with Acrylates
| 2-Iodoaniline Derivative | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Iodoaniline | Ethyl acrylate (B77674) | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 93 |
| 4-Methyl-2-iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 85 |
| 4-Chloro-2-iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 88 |
| 2-Iodoaniline | n-Butyl acrylate | PdCl₂(dppf) (2.0) | NEt₃ (2.0) | DMF | 100 | 95 |
Data sourced from multiple references, including[2].
Table 2: Heck Reaction of 2-Iodoaniline Derivatives with Styrenes
| 2-Iodoaniline Derivative | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Iodoaniline | Styrene (B11656) | Pd(OAc)₂ (2.0) | K₂CO₃ (2.0) | DMF | 120 | 85 |
| 2-Iodoaniline | 4-Methylstyrene | Pd(OAc)₂ (2.0) | K₂CO₃ (2.0) | DMF | 120 | 82 |
| 2-Iodoaniline | 4-Methoxystyrene | Pd(OAc)₂ (2.0) | K₂CO₃ (2.0) | DMF | 120 | 88 |
| 4-Iodo-2,6-dimethylaniline | Acrylonitrile (B1666552) | 10% Pd/C (0.5) | NaOAc (1.5) | DMA | 140 | >99 |
Data compiled from various literature sources. The reaction with acrylonitrile demonstrates an industrial application for the synthesis of a pharmaceutical intermediate.[3]
Experimental Protocols
Below are detailed methodologies for key experiments involving the Heck reaction of 2-iodoaniline derivatives.
Protocol 1: Ligand-Free Intermolecular Heck Reaction of 2-Iodoaniline and Ethyl Acrylate[2]
This protocol describes a straightforward and efficient ligand-free Heck reaction.
Materials:
-
2-Iodoaniline
-
Ethyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (NEt₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Reaction tube
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction tube, combine 2-iodoaniline (1.0 mmol), ethyl acrylate (1.2 mmol), palladium(II) acetate (5.0 mol%), and triethylamine (2.0 equiv).
-
Solvent Addition: Add acetonitrile (3.0 mL) to the reaction mixture.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C. The reaction can be performed in the air.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-alkenylaniline product.
Protocol 2: Intramolecular Heck Reaction for the Synthesis of 3-Methylindoles
This protocol details the synthesis of N-substituted 2-iodoanilines followed by an intramolecular Heck cyclization to form valuable indole (B1671886) scaffolds. The synthesis of indoles and their derivatives is of great interest in drug development due to their prevalence in biologically active molecules.[4][5]
Part A: Synthesis of 2-Iodo-N-allylaniline Intermediate [4]
Materials:
-
2-Iodoaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-iodoaniline (0.36 mmol), allyl bromide (0.3 mmol), and potassium carbonate (2 equiv.).
-
Solvent Addition: Add DMF (2 mL) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. The residue can be purified by flash column chromatography to afford the 2-iodo-N-allylaniline.
Part B: Intramolecular Heck Cyclization [4]
Materials:
-
2-Iodo-N-allylaniline (from Part A)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the 2-iodo-N-allylaniline (0.3 mmol), a palladium catalyst such as PdCl₂ (PCy₃)₂ (4 mol%), a ligand like P(OPh)₃ (4 mol%), and potassium carbonate (4 equiv.).
-
Solvent Addition: Add DMF (2 mL) to the Schlenk tube.
-
Reaction Execution: Stir the mixture under air at 90 °C.
-
Monitoring: Monitor the formation of the indole product by TLC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography to yield the 3-methylindole (B30407) derivative.
Visualizations
The following diagrams illustrate the experimental workflow and a key application of the Heck reaction with 2-iodoaniline derivatives.
Caption: Experimental workflow for the Heck reaction.
Caption: Synthesis of indoles via intramolecular Heck reaction.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Oxidative Intermolecular Difunctionalization of Terminal Alkenes with Organostannanes and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically carbazoles and phenothiazines, utilizing 2-Chloro-6-iodoaniline as a key starting material. The unique substitution pattern of this compound, featuring distinct reactivity at the iodo, chloro, and amino functionalities, allows for selective and efficient construction of these important scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]
Synthesis of Carbazoles via Palladium-Catalyzed Annulation
Carbazole (B46965) and its derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. The following protocol describes an efficient one-pot, two-step synthesis of carbazoles from this compound based on a palladium-catalyzed cross-coupling and subsequent intramolecular cyclization.[2][3]
Reaction Scheme:
A one-pot, two-step procedure has been developed for the synthesis of carbazoles from o-iodoanilines.[2] The process involves an initial N-arylation of the this compound with a silylaryl triflate, followed by an in-situ palladium-catalyzed intramolecular C-H arylation to afford the carbazole ring system.[2]
Experimental Protocol: Synthesis of 6-Chloro-substituted Carbazoles
This procedure is adapted from a general method for the synthesis of carbazoles.[2]
Materials:
-
This compound
-
Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Cesium fluoride (B91410) (CsF)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
-
Brine solution
Procedure:
-
In a 4-dram vial, dissolve this compound (0.25 mmol) in acetonitrile (4 mL).
-
To this solution, add the silylaryl triflate (0.275 mmol) and CsF (0.75 mmol).
-
Stir the reaction mixture at room temperature for 10 hours under an air atmosphere.
-
After the initial reaction, flush the vial with argon.
-
Add Pd(OAc)₂ (5 mol %, 3.1 mg) and PCy₃ (10 mol %, 7.0 mg) to the reaction mixture.
-
Seal the vial and heat the reaction to 100 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Wash the resulting solution with brine (20 mL) and extract with diethyl ether (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired carbazole derivative.
Quantitative Data:
The following table summarizes representative yields for the synthesis of carbazole derivatives from substituted o-iodoanilines using a similar methodology.[2]
| Starting o-Iodoaniline | Silylaryl Triflate | Product | Yield (%) |
| 2-Iodoaniline | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 9H-Carbazole | 85 |
| 2-Iodo-4-methylaniline | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 3-Methyl-9H-carbazole | 82 |
| 2,4-Dichloro-6-iodoaniline | 3,4-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 6,8-Dichloro-1,2-dimethyl-9H-carbazole | 85 |
Synthesis of Phenothiazines via Ullmann Condensation and Cyclization
Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic agents.[4] A common synthetic route to the phenothiazine (B1677639) core involves an initial Ullmann condensation to form a diaryl sulfide (B99878), followed by an intramolecular cyclization.
Reaction Scheme:
The synthesis of phenothiazines from this compound can be envisioned as a two-step process. The first step is a copper-catalyzed Ullmann condensation of this compound with a suitable thiophenol derivative to form a 2-amino-2'-substituted diphenyl sulfide. The second step is an intramolecular cyclization to form the phenothiazine ring system.
Experimental Protocol: Synthesis of a 1-Chloro-Substituted Phenothiazine Derivative
This protocol is a representative procedure based on established Ullmann condensation and subsequent cyclization methodologies.
Step 1: Ullmann Condensation to form 2-Amino-2'-halodiphenyl sulfide
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), 2-bromothiophenol (1.2 mmol), CuI (10 mol %), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous DMF (5 mL) and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-2'-bromodiphenyl sulfide intermediate.
Step 2: Intramolecular Cyclization to form Phenothiazine
Materials:
-
2-Amino-2'-bromodiphenyl sulfide intermediate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl (a biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a dry Schlenk tube, dissolve the 2-amino-2'-bromodiphenyl sulfide intermediate (1.0 mmol) in anhydrous toluene (10 mL).
-
Add Pd(OAc)₂ (2 mol %), the biarylphosphine ligand (4 mol %), and NaOtBu (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired phenothiazine derivative.
Quantitative Data:
The following table provides representative data for copper-catalyzed C-S cross-coupling reactions, which is the key step in the proposed phenothiazine synthesis.
| Aryl Halide | Thiol | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Thiophenol | CuI (1 mol%) | DMF | 110 | 95 |
| 1-Iodo-4-nitrobenzene | Thiophenol | CuI (1 mol%) | DMF | 110 | 98 |
| 1-Bromo-4-fluorobenzene | 4-Methylthiophenol | CuI (5 mol%)/Ethylene glycol | Dioxane | 80 | 85 |
Visualizations
Logical Workflow for Carbazole Synthesis
References
Application Notes and Protocols: 2-Chloro-6-iodoaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 2-chloro-6-iodoaniline as a key building block in the synthesis of various agrochemicals. The unique substitution pattern of this aniline (B41778) derivative, featuring both chloro and iodo groups, offers versatile reactivity for the construction of complex heterocyclic scaffolds found in potent insecticides, fungicides, and herbicides.
Application in Insecticide Synthesis: Diamide (B1670390) Insecticides
This compound is a valuable precursor for the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole (B1668704). These insecticides are potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled release of intracellular calcium, muscle paralysis, and ultimately, insect death.[1][2] The synthetic strategy involves the preparation of a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is then coupled with a pyrazole (B372694) carboxylic acid derivative.
Experimental Protocol: Synthesis of Chlorantraniliprole via a this compound Derived Intermediate
This protocol outlines a plausible multi-step synthesis of chlorantraniliprole, commencing with the synthesis of this compound.
Step 1: Synthesis of this compound
This procedure follows a decarboxylative iodination of 2-amino-6-chlorobenzoic acid.
-
Materials:
-
2-Amino-6-chlorobenzoic acid
-
Potassium iodide (KI)
-
Potassium persulfate (K₂S₂O₈)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a reaction vessel, combine 2-amino-6-chlorobenzoic acid, potassium iodide, and potassium persulfate in dimethyl sulfoxide.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and perform a standard aqueous work-up.
-
Extract the product with ethyl acetate.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound.[3]
-
-
Quantitative Data:
-
Yield: 46%[3]
-
Melting Point: 68 °C[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.54 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 7.23 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H)[3]
-
¹³C NMR (100 MHz, CDCl₃): 143.5, 137.6, 129.7, 120.0, 118.0, 83.6[3]
-
HRMS (ESI): calculated for [C₆H₅ClIN+H⁺] 253.9233, found 253.9220[3]
-
Step 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)
While a direct conversion from this compound is not explicitly detailed in the searched literature, a common industrial synthesis starts from 2-amino-3-methylbenzoic acid.[4]
-
Materials:
-
2-Amino-3-methylbenzoic acid
-
Methylene (B1212753) chloride
-
Acetic acid
-
40% Aqueous methylamine (B109427) solution
-
Sulfuryl chloride
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Suspend 2-amino-3-methylbenzoic acid in methylene chloride and add acetic acid. Heat the mixture to 30-35°C.
-
Chlorinate the resulting benzoxazinone (B8607429) intermediate.
-
Add 40% aqueous methylamine solution dropwise while maintaining the temperature at 30-35°C.
-
Perform a standard work-up including washing with water and extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[4]
-
Step 3: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)
This intermediate is synthesized from 2,3-dichloropyridine (B146566).[5]
-
Materials:
-
2,3-Dichloropyridine
-
Diethyl maleate (B1232345)
-
Sodium ethoxide
-
Phosphorus oxybromide
-
Potassium persulfate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
React 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[5]
-
Condense the hydrazine derivative with diethyl maleate in the presence of sodium ethoxide to form the pyrazolidinone ring.[5]
-
Treat the intermediate with a brominating agent like phosphorus oxybromide in acetonitrile.[5]
-
Oxidize the resulting pyrazoline, for example with potassium persulfate.[6]
-
Hydrolyze the ester to obtain the carboxylic acid.[6]
-
Step 4: Final Coupling to Synthesize Chlorantraniliprole
-
Materials:
-
2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)
-
Acetonitrile
-
Methanesulfonyl chloride
-
Dichloromethane
-
Hexane
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a reaction vessel, dissolve Intermediate 1 and Intermediate 2 in acetonitrile. Add 3-methylpyridine to the mixture.
-
Cool the reaction mixture to approximately -5°C in an ice-salt bath.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.
-
Stir the mixture at this temperature for about 15 minutes after the addition is complete.
-
Perform a standard work-up, including washing with water and extracting with dichloromethane.
-
Purify the crude chlorantraniliprole by recrystallization from a dichloromethane/hexane solvent system.[4]
-
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | This compound | 2-Amino-6-chlorobenzoic acid | KI, K₂S₂O₈, DMSO | 46%[3] |
| 2 | 2-amino-5-chloro-N,3-dimethylbenzamide | 2-Amino-3-methylbenzoic acid | Methylamine, Sulfuryl chloride | >80% (overall)[7] |
| 3 | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2,3-Dichloropyridine | Hydrazine hydrate, Diethyl maleate, POBr₃ | Not specified |
| 4 | Chlorantraniliprole | Intermediates 1 and 2 | Methanesulfonyl chloride, 3-Methylpyridine | Not specified |
Mode of Action: Ryanodine Receptor Activation
Diamide insecticides bind to a specific site on the insect ryanodine receptor, an intracellular calcium channel.[8][9] This binding locks the channel in an open state, leading to the uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[1][2] The sustained high concentration of cytoplasmic Ca²⁺ causes muscle contraction, paralysis, and ultimately the death of the insect.
Caption: Mechanism of action of diamide insecticides.
Application in Fungicide Synthesis: Benzothiazole (B30560) Derivatives
2-Iodoaniline (B362364) derivatives are precursors to benzothiazole-based fungicides. These compounds often act by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[10][11]
Experimental Protocol: Synthesis of a 2-(Phenylamino)benzothiazole Derivative
This protocol describes an iron(III) chloride-catalyzed synthesis.[12]
-
Materials:
-
2-Iodoaniline (can be synthesized from the corresponding anthranilic acid)
-
Phenyl isothiocyanate
-
Iron(III) chloride (FeCl₃)
-
Octadecyltrimethylammonium chloride
-
Deionized water
-
Ethyl acetate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.2 mmol), iron(III) chloride (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol).
-
Add 10 mL of deionized water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica (B1680970) gel column chromatography to obtain the pure 2-(phenylamino)benzothiazole.[12]
-
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | 2-(Phenylamino)benzothiazole | 2-Iodoaniline | Phenyl isothiocyanate, FeCl₃ | Not specified |
Mode of Action: Inhibition of Ergosterol Biosynthesis
Many benzothiazole fungicides disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol. A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase (CYP51), which is a common target for azole and other heterocyclic fungicides.[13][14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by benzothiazole fungicides.
Application in Herbicide Synthesis: PPO Inhibitors
Derivatives of 2-iodoaniline can be used to synthesize herbicides that act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway.[12]
General Synthetic Workflow
The synthesis of PPO-inhibiting herbicides from 2-iodoaniline derivatives typically involves the initial formation of a heterocyclic scaffold, such as a benzothiazole, followed by further functionalization to introduce the pharmacophores necessary for PPO inhibition. This may include N-arylation or the addition of other cyclic moieties.[12]
Mode of Action: PPO Inhibition
PPO-inhibiting herbicides block the protoporphyrinogen oxidase enzyme in chloroplasts.[15][16] This inhibition leads to the accumulation of protoporphyrinogen IX (Proto IX), which then leaks from the chloroplast into the cytoplasm. In the presence of light and oxygen, this excess Proto IX is rapidly converted to protoporphyrin IX, a potent photosensitizer. Protoporphyrin IX generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and rapid weed death.[4][17]
Caption: Mechanism of action of PPO-inhibiting herbicides.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. research.wur.nl [research.wur.nl]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. davidmoore.org.uk [davidmoore.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 14. Solved CH CH2OH Br Br 4-bromo-2-chloro-6-iodoaniline 1-bromo | Chegg.com [chegg.com]
- 15. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Palladium-Catalyzed Amination of 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note details the experimental procedure for the selective mono-amination of 2-chloro-6-iodoaniline. The differential reactivity of the carbon-halogen bonds in this substrate, where the carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the carbon-chloride bond, allows for precise regioselective functionalization.[3] This selective amination provides a valuable synthetic route to ortho-halo-substituted arylamines, which are key intermediates in the development of pharmaceuticals and other advanced materials.
Principle of Reaction
The selective palladium-catalyzed amination of this compound proceeds via the well-established Buchwald-Hartwig catalytic cycle. The reaction is initiated by the oxidative addition of the more reactive aryl-iodide bond to a palladium(0) complex. The resulting palladium(II) intermediate then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst. The less reactive aryl-chloride bond remains intact under carefully controlled reaction conditions, ensuring high selectivity.
Experimental Protocol
This protocol provides a general method for the selective amination of this compound with a secondary amine, using morpholine (B109124) as a representative example. Optimization of reaction parameters may be required for different amine coupling partners.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and RuPhos (0.04 mmol).[4]
-
Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas (repeat three times). Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-(2-chloro-6-aminophenyl)morpholine.
Data Presentation
The following table summarizes typical reaction parameters for the selective palladium-catalyzed amination of this compound. Yields are representative and may vary depending on the specific amine and reaction scale.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | >90 |
| 2 | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 85-95 |
| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 |
Visualizations
Caption: A flowchart illustrating the key steps in the experimental procedure for the palladium-catalyzed selective amination of this compound.
Caption: The general reaction scheme for the selective palladium-catalyzed amination of this compound.
References
Application Notes and Protocols for the Selective Ullmann Condensation of 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone in the synthesis of arylamines, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[3] Modern advancements, particularly the development of sophisticated ligands, have transformed the traditionally harsh Ullmann reaction into a more versatile and milder synthetic tool.[4]
This document provides detailed application notes and protocols for the selective Ullmann condensation of 2-chloro-6-iodoaniline. The significant difference in reactivity between the aryl iodide and aryl chloride moieties (I > Br > Cl) allows for a highly chemoselective N-arylation at the C-I bond, leaving the C-Cl bond intact for subsequent functionalization.[2] This makes this compound a valuable building block for the synthesis of complex, differentially substituted diarylamines and related heterocyclic compounds.
Reaction Scheme
The selective Ullmann condensation of this compound with a primary or secondary amine proceeds via a copper-catalyzed pathway, preferentially displacing the more labile iodide.
General Reaction Scheme for the Selective Ullmann Condensation of this compound
Catalytic Cycle of the Ullmann Condensation
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of an aryl halide.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
This section provides a detailed, representative protocol for the selective mono-N-arylation of this compound with a model amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or benzylamine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline)
-
Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the amine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and the ligand (0.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Base and Solvent: Under a positive pressure of the inert gas, add the base (2.0 equiv.) and the anhydrous solvent.
-
Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture at the appropriate temperature (typically 90-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the selective Ullmann condensation.
Caption: Key steps in the experimental workflow.
Data Presentation
While specific yield data for the Ullmann condensation of this compound is not extensively reported, the following table presents representative yields for analogous copper-catalyzed N-arylation reactions of ortho-substituted aryl iodides with various amines. This data provides a reasonable expectation for the performance of the described protocol.
| Entry | Amine Coupling Partner | Aryl Halide | Catalyst/Ligand/Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-Iodotoluene | CuI / L-proline / K₂CO₃ / DMSO | 90 | 24 | 85 |
| 2 | Morpholine | 2-Iodoanisole | CuI / 1,10-phenanthroline (B135089) / K₃PO₄ / Toluene | 110 | 18 | 92 |
| 3 | Benzylamine | 1-Iodo-2-nitrobenzene | CuI / Ethylenediamine / K₂CO₃ / Dioxane | 100 | 12 | 78 |
| 4 | Piperidine | 2-Iodobenzonitrile | CuI / N,N'-Dimethylethylenediamine / Cs₂CO₃ / DMF | 100 | 24 | 88 |
| 5 | n-Hexylamine | 2-Iodotoluene | CuI / L-proline / K₂CO₃ / DMSO | 90 | 20 | 81 |
Note: The data in this table is compiled from various sources for illustrative purposes of similar Ullmann N-arylation reactions and may not represent the exact outcomes for the reaction with this compound.
Conclusion
The selective Ullmann condensation of this compound offers a powerful and efficient method for the synthesis of N-(2-chloro-6-aminophenyl) derivatives. The pronounced difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for a predictable and high-yielding N-arylation at the iodine-bearing position. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to utilize this versatile building block in the development of novel molecular entities. The retained chlorine atom provides a valuable synthetic handle for further diversification through subsequent cross-coupling reactions.
References
2-Chloro-6-iodoaniline: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the use of versatile chemical building blocks that allow for the systematic exploration of structure-activity relationships (SAR). 2-Chloro-6-iodoaniline is a valuable, albeit under-explored, precursor in this context. Its ortho-disubstituted pattern with two different halogens offers the potential for selective and sequential functionalization through modern cross-coupling methodologies, enabling the synthesis of diverse libraries of kinase inhibitor candidates.
This document provides an overview of the application of a closely related precursor, 2-chloro-6-methylaniline (B140736), in the synthesis of the potent dual Src/Abl kinase inhibitor, Dasatinib. While direct examples utilizing this compound are not extensively reported in peer-reviewed literature, the synthetic strategies and biological context provided by Dasatinib serve as a strong blueprint for the potential applications of this iodo-analogue. The differential reactivity of the C-I versus the C-Cl bond in this compound could offer synthetic advantages in the construction of complex kinase inhibitor scaffolds.
The Dasatinib Analogue Approach: A Case Study
Dasatinib is a U.S. FDA-approved medication for the treatment of chronic myelogenous leukemia (CML).[1] It functions as a potent inhibitor of the BCR-ABL kinase, the driving oncogene in CML, and the Src family kinases. The chemical structure of Dasatinib features a central thiazole (B1198619) carboxamide core, which is appended with a 2-chloro-6-methylaniline moiety. This substituted aniline (B41778) plays a crucial role in the binding of the inhibitor to the kinase active site.
The synthesis of Dasatinib and its analogues provides a clear roadmap for how this compound could be employed. The key synthetic disconnections often involve the formation of an amide bond between a thiazole carboxylic acid derivative and the substituted aniline, and a subsequent Buchwald-Hartwig amination to introduce the side chain.
Quantitative Data: Kinase Inhibitory Activity of Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against its primary kinase targets. This data highlights the potency of inhibitors bearing the 2-chloro-substituted aniline scaffold.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [1] |
| SRC | 0.55 | [1] |
| LCK | 1.1 | [1] |
| YES | 0.43 | [1] |
| c-KIT | 12 | [1] |
| PDGFRβ | 28 | [1] |
Experimental Protocols
The following protocols are adapted from patented syntheses of Dasatinib and its intermediates, illustrating the key chemical transformations where a precursor like this compound could be utilized.
Protocol 1: Amide Coupling to form N-(2-chloro-6-substituted-phenyl)thiazole-5-carboxamide
This protocol describes the formation of the critical amide bond between a thiazole-5-carboxylic acid and a substituted aniline.
Workflow for Amide Coupling:
Caption: General workflow for the amide coupling reaction.
Materials:
-
2-Aminothiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
This compound (or 2-chloro-6-methylaniline)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
Acid Chloride Formation (if using SOCl₂): In a round-bottom flask, suspend 2-aminothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours until a clear solution is obtained. Remove the excess SOCl₂ and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous THF. In a separate flask, dissolve this compound (1.0 eq) and TEA (2.5 eq) in anhydrous THF. Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(2-chloro-6-substituted-phenyl)-2-aminothiazole-5-carboxamide.
Protocol 2: Buchwald-Hartwig Amination for Side Chain Introduction
This protocol outlines the palladium-catalyzed cross-coupling reaction to introduce the piperazine (B1678402) side chain, a common feature in many kinase inhibitors.
Workflow for Buchwald-Hartwig Amination:
Caption: Key components for the Buchwald-Hartwig amination.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
-
1-(2-Hydroxyethyl)piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (1.0 eq), 1-(2-hydroxyethyl)piperazine (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are aberrantly activated in cancer cells. Understanding these pathways is crucial for rational drug design and for identifying potential mechanisms of resistance.
BCR-ABL Signaling Pathway
In CML, the Philadelphia chromosome leads to the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase. This oncogenic kinase drives the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival.
Caption: Simplified BCR-ABL signaling pathway and its inhibition by Dasatinib.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell adhesion, growth, migration, and differentiation. Their overexpression or constitutive activation is frequently observed in solid tumors and contributes to cancer progression and metastasis.
Caption: Overview of Src signaling and its inhibition by Dasatinib.
Conclusion
While direct and extensive literature on the use of this compound as a precursor for kinase inhibitors is currently limited, the successful development of Dasatinib from the closely related 2-chloro-6-methylaniline provides a compelling case for its potential. The unique reactivity of the iodine atom in this compound could be strategically exploited in Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce diverse functionalities, thereby expanding the chemical space for kinase inhibitor discovery. The protocols and pathway diagrams presented here, based on a well-established kinase inhibitor, offer a valuable starting point for researchers interested in leveraging this promising precursor for the development of novel targeted therapies.
References
Synthetic Pathways to Substituted Indoles Utilizing 2-Chloro-6-iodoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles using 2-chloro-6-iodoaniline as a key starting material. The methodologies outlined herein focus on two powerful palladium-catalyzed strategies: the Larock indole (B1671886) synthesis and a sequential Sonogashira coupling-cyclization reaction. These routes offer versatile and efficient access to a variety of substituted 7-chloroindoles, which are valuable scaffolds in medicinal chemistry and drug discovery.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84483-28-3 | [1] |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 68 °C | [1] |
Synthetic Strategy 1: Larock Indole Synthesis
The Larock indole synthesis is a powerful one-pot method for the preparation of 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne, catalyzed by a palladium complex.[2] This reaction proceeds via a catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination. The use of this compound as the starting material directly yields 7-chloroindoles.
Logical Workflow for Larock Indole Synthesis
Caption: Workflow for the Larock Indole Synthesis.
Detailed Experimental Protocol: Synthesis of a Model 2,3-Disubstituted-7-chloroindole
This protocol is adapted from established procedures for the Larock indole synthesis with substituted o-haloanilines.
Materials:
-
This compound (1.0 equiv)
-
Disubstituted alkyne (e.g., 1,2-diphenylethyne) (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by the disubstituted alkyne.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted-7-chloroindole.
Representative Quantitative Data for Larock Indole Synthesis
The following table presents hypothetical yet realistic data for the synthesis of a model 7-chloroindole (B1661978) via the Larock reaction.
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | 1,2-Diphenylethyne | 7-Chloro-2,3-diphenyl-1H-indole | 18 | 85 |
| 2 | 1-Phenyl-1-propyne | 7-Chloro-2-methyl-3-phenyl-1H-indole | 24 | 78 |
| 3 | 4-Octyne | 7-Chloro-2,3-dipropyl-1H-indole | 20 | 82 |
Synthetic Strategy 2: Sequential Sonogashira Coupling and Cyclization
This two-step approach involves an initial palladium-copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne to form a 2-alkynyl-6-chloroaniline intermediate. Subsequent intramolecular cyclization, which can be promoted by a base or another catalyst, yields the 2-substituted-7-chloroindole.[3]
Signaling Pathway for Sonogashira Coupling and Cyclization
Caption: Pathway for Indole Synthesis via Sonogashira Coupling and Cyclization.
Detailed Experimental Protocol: Synthesis of a Model 2-Substituted-7-chloroindole
This protocol is based on established methods for Sonogashira coupling of o-iodoanilines followed by cyclization.
Step 1: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude 2-alkynyl-6-chloroaniline can be used directly in the next step or purified by column chromatography.
Step 2: Intramolecular Cyclization
Materials:
-
Crude 2-alkynyl-6-chloroaniline from Step 1
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
Dissolve the crude 2-alkynyl-6-chloroaniline in anhydrous toluene in a flame-dried Schlenk flask under an inert atmosphere.
-
Add potassium tert-butoxide in one portion.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-substituted-7-chloroindole.
Representative Quantitative Data for Sonogashira Coupling and Cyclization
The following table presents hypothetical yet realistic data for the synthesis of a model 7-chloroindole via the two-step sequence.
| Entry | Terminal Alkyne | Product | Sonogashira Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Phenylacetylene | 7-Chloro-2-phenyl-1H-indole | 92 | 88 | 81 |
| 2 | 1-Hexyne | 7-Chloro-2-butyl-1H-indole | 95 | 90 | 86 |
| 3 | Ethynyltrimethylsilane | 7-Chloro-2-(trimethylsilyl)-1H-indole | 90 | 85 | 77 |
Conclusion
The synthetic routes detailed in these application notes provide robust and versatile methods for accessing substituted 7-chloroindoles from this compound. The Larock indole synthesis offers a convergent one-pot approach to 2,3-disubstituted indoles, while the sequential Sonogashira coupling and cyclization provides a flexible route to 2-substituted indoles. The choice of method will depend on the desired substitution pattern of the target indole and the availability of the alkyne coupling partner. These protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols: Synthesis of a Key Dasatinib Intermediate Using 2-Chloro-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a critical intermediate of Dasatinib (B193332), an oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] The synthesis involves the coupling of 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid with 2-chloro-6-methylaniline (B140736). While the user specified 2-chloro-6-iodoaniline, the prevalent and documented starting material for this specific transformation in Dasatinib synthesis is 2-chloro-6-methylaniline.[3][4][5][6][7] This document outlines various methods for this amidation reaction, presenting quantitative data and detailed experimental procedures.
I. Overview of the Synthesis
The core reaction involves the formation of an amide bond between the carboxylic acid group of the thiazole (B1198619) derivative and the amino group of 2-chloro-6-methylaniline. This step is a crucial part of the total synthesis of Dasatinib.[3] Different condensing agents can be employed to facilitate this reaction, each with its own advantages in terms of yield, purity, and reaction conditions.[5]
Below is a generalized reaction scheme:
Caption: General reaction scheme for Dasatinib synthesis.
II. Quantitative Data Summary
The following table summarizes the quantitative data from different reported methods for the synthesis of Dasatinib via the amidation of the thiazole carboxylic acid intermediate with 2-chloro-6-methylaniline.
| Method | Condensing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| A | HATU | DMF | Room Temperature | Overnight | - | - | [3][5] |
| B | PDCP | Methylene (B1212753) Dichloride | 0 to Room Temperature | Overnight | 97.2 (crude) | - | [5] |
| C | Oxalyl Chloride/DIPEA | Acetonitrile (B52724) | 10-15 then 30 | Overnight | 58.4 | 99.4 | [4][5] |
III. Detailed Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of the Dasatinib intermediate.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification is outlined below.
Caption: General experimental workflow.
Protocol A: Synthesis using HATU as a Condensing Agent[3][5]
-
Reaction Setup:
-
In a reaction flask, mix 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq), 2-chloro-6-methylaniline (1.2 eq), and DMF.
-
-
Reagent Addition:
-
Control the temperature at 20°C.
-
Add HATU (1.3 eq) and triethylamine (B128534) (2.5 eq) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture overnight at room temperature.
-
-
Work-up and Isolation:
-
Add water to the reaction mixture to precipitate the product.
-
Filter the resulting solid.
-
Wash the solid with water.
-
Dry the solid to obtain Dasatinib.
-
Protocol B: Synthesis using PDCP as a Condensing Agent[5]
-
Reaction Setup:
-
Under a nitrogen atmosphere, add 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid (1.0 eq), PDCP (1.15 eq), and 2-chloro-6-methylaniline (1.15 eq) to methylene dichloride with stirring and cooling.
-
-
Reagent Addition:
-
Add triethylamine (3.1 eq) dropwise at 0°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to proceed with stirring at room temperature overnight.
-
-
Work-up and Isolation:
-
Add a saturated sodium bicarbonate solution and stir for 15 minutes.
-
Filter the mixture to obtain crude Dasatinib.
-
Protocol C: Synthesis via an Acid Chloride Intermediate[4][5]
-
Formation of Acid Chloride:
-
In a reaction flask, mix 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid (1.0 eq), THF, and DMF.
-
Add a solution of oxalyl chloride (2.0 eq) in methylene dichloride dropwise while maintaining the temperature between 10°C and 20°C.
-
Stir the mixture at room temperature for 6 hours.
-
Condense the mixture to dryness under vacuum.
-
-
Amidation Reaction:
-
Transfer the residue to a reaction flask using acetonitrile.
-
Add a solution of 2-chloro-6-methylaniline (1.5 eq) in acetonitrile dropwise, keeping the temperature between 10°C and 15°C.
-
Add DIPEA (diisopropylethylamine, 4.0 eq) and react overnight at 30°C.
-
-
Work-up and Isolation:
-
Filter the reaction mixture.
-
Rinse the filter cake with acetonitrile.
-
Mix the cake with water and stir for 30 minutes.
-
Filter the solid and wash with water.
-
Dry the solid to yield Dasatinib.
-
IV. Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving thionyl chloride or oxalyl chloride should be performed with extreme caution as they are corrosive and react violently with water.
-
Strong bases like sodium hydride and potassium hydride are flammable and reactive; handle them under an inert atmosphere.[8][9]
V. Concluding Remarks
The choice of synthetic method for the preparation of this key Dasatinib intermediate will depend on factors such as desired purity, yield, cost of reagents, and scalability. The protocols provided herein are based on published literature and offer robust starting points for researchers in the field of pharmaceutical synthesis. It is crucial to ensure the purity of the N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide intermediate, as it directly impacts the quality of the final Dasatinib active pharmaceutical ingredient (API).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. vixra.org [vixra.org]
- 3. patents.justia.com [patents.justia.com]
- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. nbinno.com [nbinno.com]
- 8. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-6-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 2-chloro-6-iodoaniline. The information is designed to help overcome common challenges and optimize reaction conditions for the synthesis of 2-amino-3-chlorobiphenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling reaction?
A1: The main consideration is achieving chemoselectivity. The molecule possesses two different halogen atoms, iodine and chlorine. The reactivity of aryl halides in Suzuki couplings typically follows the trend I > Br > Cl, which is governed by the bond dissociation energies of the carbon-halogen bond.[1] The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. The primary goal is to facilitate selective coupling at the C-I position while leaving the C-Cl bond intact for potential subsequent transformations.
Q2: How can I ensure the reaction is selective for the C-I bond?
A2: Selectivity for the more reactive C-I bond is generally achieved by using milder reaction conditions. This includes employing a suitable palladium catalyst and ligand system that is active enough to cleave the C-I bond but not so reactive that it also activates the more robust C-Cl bond. Careful control of temperature and reaction time is also crucial.
Q3: What are the most common side reactions, and how can they be minimized?
A3: Common side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. To minimize this, ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be problematic with unstable boronic acids, especially under aqueous basic conditions and at elevated temperatures. Using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can mitigate this issue.[2]
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases and using anhydrous conditions where appropriate can help reduce this side reaction.[2]
Q4: Which factors are most critical for a successful coupling with this compound?
A4: The most critical factors are:
-
Catalyst System: The choice of the palladium precursor and the ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands are often effective.
-
Base: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve the reactants and the base to a sufficient extent. Biphasic systems (e.g., toluene/water, dioxane/water) are common.[3]
-
Temperature: The temperature should be high enough to drive the reaction to completion in a reasonable time but low enough to maintain selectivity and minimize side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor solubility of reactants or base. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Screen different solvents or solvent mixtures to improve solubility. 4. Try a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and ensure it has some solubility in the reaction medium. |
| Lack of Selectivity (Reaction at C-Cl bond) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst system is too reactive. | 1. Reduce the reaction temperature in increments of 10 °C. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Use a less reactive catalyst/ligand combination (e.g., Pd(PPh₃)₄). |
| Significant Protodeboronation | 1. Instability of the boronic acid. 2. Harsh basic conditions. 3. High reaction temperature. | 1. Use the corresponding boronic acid pinacol ester or trifluoroborate salt. 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 3. Lower the reaction temperature. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced. | 1. Ensure thorough degassing of solvents and reagents and maintain a positive pressure of an inert gas. 2. Use a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst.[2] |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of 2-Iodoanilines with Arylboronic Acids
Note: The following data is compiled for 2-iodoaniline (B362364) and its derivatives and serves as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Iodoaniline | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |
| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
| 4 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | - |
Data adapted from a representative source for illustrative purposes.[1]
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the selective Suzuki coupling at the C-I position of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
Technical Support Center: Reactions Involving 2-Chloro-6-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodoaniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Synthesis of this compound via Iodination
Question 1: I am synthesizing this compound by iodinating 2-chloroaniline (B154045) and my yield is low with several impurities. What are the likely byproducts?
When synthesizing this compound via electrophilic iodination of 2-chloroaniline, several byproducts can lead to reduced yields and purification challenges. The primary expected byproducts include:
-
Over-iodinated Species: The aniline (B41778) starting material is highly activated, which can lead to the formation of di-iodinated or even tri-iodinated products if reaction conditions are not carefully controlled.
-
Positional Isomers: While the ortho- and para-directing amino group and the ortho-directing chloro group favor iodination at the 6-position, small amounts of other isomers, such as 2-chloro-4-iodoaniline, may form.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, 2-chloroaniline, in the crude product mixture.
-
Tarry Byproducts: Under certain acidic conditions, particularly in oxidative iodination reactions, the formation of undesirable tarry substances can occur.[1]
Troubleshooting Iodination Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure stoichiometry of the iodinating agent is correct. |
| Formation of multiple products. | Control the addition rate of the iodinating agent. Maintain a low reaction temperature to improve selectivity. | |
| Presence of Poly-iodinated Byproducts | Over-iodination due to harsh conditions or excess iodinating agent. | Use a milder iodinating agent. Reduce the equivalents of the iodinating agent. |
| Formation of Tarry Mass | Acidic reaction conditions. | Consider using a buffered system or a non-acidic iodination method. |
| Difficult Purification | Similar polarity of byproducts and product. | Utilize flash column chromatography with a carefully selected solvent system (e.g., ethyl acetate/petroleum ether) for purification.[2] |
Cross-Coupling Reactions with this compound
Question 2: What are the common byproducts I should expect during a Suzuki-Miyaura coupling reaction with this compound?
In Suzuki-Miyaura coupling reactions, several side products can arise, complicating the purification of the desired coupled product. Common byproducts include:
-
Homocoupling Products: Dimerization of the boronic acid or this compound can occur, leading to biaryl impurities.[3]
-
Phenol Formation: Reaction of the starting aniline with the hydroxide (B78521) base at elevated temperatures can lead to the formation of the corresponding phenol.[3]
-
Reductive Dehalogenation: The C-I bond can be reductively cleaved, leading to the formation of 2-chloroaniline.
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Homocoupling Byproducts | Presence of oxygen; non-optimal catalyst or reaction conditions. | Thoroughly degas all solvents and reagents. Screen different palladium catalysts and ligands. |
| Phenol Formation | High reaction temperature or strong base. | Lower the reaction temperature. Use a milder base (e.g., K2CO3, K3PO4). |
| Reductive Dehalogenation | Non-optimal ligand or presence of a hydrogen source. | Screen different phosphine (B1218219) ligands. Ensure anhydrous conditions. |
Question 3: I am performing a Buchwald-Hartwig amination with this compound and observing byproducts. What are they?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is not without potential side reactions. Key byproducts include:
-
Hydrodehalogenation: A competing side reaction is the reduction of the aryl halide, which would result in the formation of 2-chloroaniline (if the C-I bond reacts) or aniline (if both halogens are reduced). This can occur via β-hydride elimination from the palladium-amide intermediate.[4]
-
Biaryl Formation: Similar to other cross-coupling reactions, the formation of biaryl byproducts can occur.[5]
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Hydrodehalogenation | β-hydride elimination from the amide. | Choose a ligand that promotes reductive elimination over β-hydride elimination. Sterically hindered ligands can be beneficial. |
| Biaryl Formation | Side reactions of the palladium catalyst. | Optimize the catalyst, ligand, and base combination for the specific substrates. |
Diazotization and Sandmeyer Reactions
Question 4: I am attempting a Sandmeyer reaction on this compound, but the yield of my desired product is low. What is the major byproduct?
When performing a Sandmeyer reaction, which involves the conversion of the amino group to a diazonium salt followed by displacement, the primary and most common byproduct is the corresponding phenol.
-
Phenol Formation: The diazonium salt is susceptible to reaction with water, especially at elevated temperatures, leading to the formation of 2-chloro-6-iodophenol.[6][7]
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl compounds as minor byproducts.[8]
Troubleshooting Sandmeyer Reactions
| Issue | Potential Cause | Recommended Solution |
| High Phenol Formation | Reaction of the diazonium salt with water. | Maintain a low temperature during the diazotization and subsequent displacement reaction. Avoid unnecessary warming of the diazonium salt solution.[6] |
| Low Yield of Desired Product | Incomplete reaction or decomposition of the diazonium salt. | Ensure complete formation of the diazonium salt before adding the copper(I) salt. Work at the optimal temperature for the specific displacement reaction. |
Visual Troubleshooting Guides
Diagram 1: Potential Byproducts in the Iodination of 2-Chloroaniline
Caption: Byproduct formation in 2-chloroaniline iodination.
Diagram 2: Common Side Reactions in Suzuki-Miyaura Coupling
Caption: Common byproducts in Suzuki-Miyaura coupling.
Diagram 3: Troubleshooting Logic for a Sandmeyer Reaction
Caption: Troubleshooting a low-yielding Sandmeyer reaction.
Experimental Protocols
Protocol 1: General Procedure for the Iodination of an Aniline Derivative
This protocol is a general representation and may require optimization for 2-chloroaniline.
-
Dissolution: Dissolve the aniline derivative (1.0 eq.) in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., iodine monochloride, 1.0-1.2 eq.) dropwise at a controlled temperature (typically 0-25 °C).[9]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench any remaining iodine. Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
References
- 1. 2-Chloro-4-iodoaniline | 42016-93-3 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chegg.com [chegg.com]
Technical Support Center: Purification of 2-Chloro-6-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-6-iodoaniline from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
Common impurities can include unreacted starting materials, such as 2-chloroaniline, and regioisomers formed during the iodination step, for example, 2-chloro-4-iodoaniline. Over-iodinated products are also a possibility, though less common if the stoichiometry of the iodinating agent is carefully controlled. The crude product may also contain colored byproducts arising from the degradation of the aniline (B41778).
Q2: My crude this compound is a dark oil/solid. How can I remove the color?
The dark color is likely due to oxidized aniline species or other polymeric impurities. These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield. This step is typically performed during a hot filtration in a recrystallization procedure. Column chromatography is also highly effective at separating these colored impurities.
Q3: I am having trouble separating this compound from a non-polar impurity by column chromatography. What can I do?
If your target compound and a non-polar impurity are co-eluting, you may need to adjust the polarity of your eluent. For this compound, a common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether (or hexanes).[1] To improve separation from a non-polar impurity, you should decrease the polarity of the eluent by reducing the proportion of ethyl acetate. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.
Q4: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to its aromatic ring, so it should be visible as a dark spot under a UV lamp (254 nm). For further visualization, especially if the concentration is low, you can use a potassium permanganate (B83412) stain. As an aniline derivative, it is susceptible to oxidation and will appear as a yellow-brown spot on a purple background.
Q5: My this compound seems to be degrading on the silica (B1680970) gel column. How can I prevent this?
Anilines can be sensitive to acidic silica gel. If you suspect degradation, you can neutralize the silica gel by treating it with a dilute solution of a non-nucleophilic base, such as triethylamine (B128534), in your eluent system. Typically, adding 0.5-1% triethylamine to the eluent can help to prevent streaking and degradation of basic compounds on silica gel.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect eluent polarity. | Optimize the eluent system using TLC. For this compound, start with a low polarity mixture (e.g., 1:50 ethyl acetate:petroleum ether) and gradually increase the polarity. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Does Not Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still not eluting with 100% ethyl acetate, consider a more polar solvent like methanol, but be aware this may also elute highly polar impurities. |
| Streaking of Spots on TLC/Column | Compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel. |
| Sample is not fully dissolved when loaded. | Ensure the sample is fully dissolved in a minimum amount of solvent before loading onto the column. A dry-loading technique is often preferable. |
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. The melting point of this compound is 66-67°C. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. | |
| No Crystals Form | The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | If the compound is soluble even at room temperature, the solvent is not suitable. Consider a different solvent or a mixed-solvent system. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely (an ice bath can be used) before filtering. |
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase/Solvent | Ethyl Acetate/Petroleum Ether (e.g., 1:50 v/v)[1] | Alcohols (Ethanol, Methanol), Hydrocarbons (Hexane, Toluene), or mixtures. |
| Expected Purity | >98% (by NMR, GC) | >98% (by NMR, GC) |
| Typical Yield | 40-70% (dependent on crude purity) | 60-85% (dependent on crude purity and solvent choice) |
| Key Advantage | Good for separating a wide range of impurities. | Effective for removing small amounts of impurities from a solid product. |
| Key Disadvantage | Can be time-consuming and use large volumes of solvent. | Yield can be compromised if the compound has some solubility in the cold solvent. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is based on a reported purification method.[1]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel bed.
-
Pre-elute the column with the starting eluent (1:50 ethyl acetate/petroleum ether).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 1:50 ethyl acetate/petroleum ether mixture.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by thin-layer chromatography (TLC), visualizing with a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a solid.
-
Protocol 2: General Recrystallization Protocol for this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of crude this compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Heat the test tube and observe the solubility. The ideal solvent will fully dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Good single solvents to try are ethanol, methanol, or isopropanol. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform the hot filtration.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for purification method selection.
References
Stability and degradation of 2-Chloro-6-iodoaniline under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodoaniline.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors, primarily related to catalyst activity, substrate stability, and reaction conditions. The C-I bond is expected to be the primary site of reaction due to its higher reactivity compared to the C-Cl bond.
Possible Causes and Troubleshooting Steps:
-
Catalyst Inactivation: The amine functionality of this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution: Use a robust ligand that can prevent catalyst deactivation. Bulky, electron-rich phosphine (B1218219) ligands are often effective. Consider screening different ligands to find the optimal one for your specific substrate.
-
-
Deiodination (Proto-dehalogenation): A common side reaction is the reduction of the C-I bond, leading to the formation of 2-chloroaniline (B154045). This can be promoted by certain bases and impurities in the reaction mixture.
-
Solution:
-
Ensure your reagents and solvent are anhydrous and of high purity.
-
Use a milder base or a carefully selected base/solvent system.
-
Monitor the reaction closely by TLC or LC-MS to detect the formation of 2-chloroaniline.
-
-
-
Homocoupling: Homocoupling of the boronic acid or this compound can occur, consuming the starting materials.
-
Solution:
-
Optimize the stoichiometry of your reactants.
-
Ensure slow addition of the boronic acid.
-
-
-
Inefficient Oxidative Addition: While the C-I bond is reactive, inefficient oxidative addition can still be a bottleneck.
-
Solution: Increase the reaction temperature cautiously. Select a ligand known to facilitate oxidative addition.
-
Issue 2: Formation of Multiple Unidentified Byproducts in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and observing multiple unexpected spots on my TLC analysis. What could be these byproducts and how can I minimize their formation?
Answer:
The formation of multiple byproducts in a Buchwald-Hartwig amination with this compound often points to side reactions involving the haloaniline substrate.
Potential Side Reactions and Mitigation Strategies:
-
Reductive Dehalogenation: Similar to Suzuki coupling, the C-I and C-Cl bonds can be reduced, leading to 2-chloroaniline and aniline (B41778), respectively.
-
Mitigation: Use a well-defined palladium precatalyst and a suitable ligand to promote the desired C-N bond formation over reductive pathways. Careful selection of the base is also crucial.
-
-
Reaction at the Amine: The aniline moiety of the substrate can potentially react with another molecule of the aryl halide, leading to diarylamine byproducts.
-
Mitigation: This is less common under standard Buchwald-Hartwig conditions where an external amine is the intended nucleophile. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions that might activate the aniline N-H bond.
-
-
Ligand Degradation: Some phosphine ligands can degrade under prolonged heating or in the presence of certain reagents, leading to a loss of catalyst activity and the formation of byproducts.
-
Mitigation: Screen different ligands for stability under your reaction conditions. Consider using more robust biarylphosphine ligands.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. It is a solid at room temperature. Due to its potential toxicity, it is crucial to avoid all personal contact, including inhalation, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: What is the expected reactivity order of the halogens in this compound in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides is C-I > C-Br > C-Cl. Therefore, the carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond. This differential reactivity can be exploited to perform selective sequential cross-coupling reactions.
Q3: Can I perform a selective reaction at the C-I position without affecting the C-Cl bond?
A3: Yes, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization at the C-I position. By carefully controlling the reaction conditions (e.g., using a mild catalyst system, lower temperatures, and stoichiometric amounts of the coupling partner), you can achieve selective coupling at the iodine-bearing carbon.
Q4: What are the potential degradation pathways for this compound under reaction conditions?
A4: The primary degradation pathways for this compound under typical cross-coupling conditions are reductive dehalogenation and homocoupling.
-
Reductive Dehalogenation: This involves the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom. Deiodination (loss of iodine) is more facile than dechlorination. This can be mediated by the palladium catalyst in the presence of a hydrogen source (e.g., trace water, solvent, or certain bases).
-
Homocoupling: This results in the formation of a biaryl compound from the coupling of two molecules of this compound.
Q5: How does pH affect the stability of this compound?
A5: The stability of anilines can be pH-dependent. In highly acidic solutions, the amino group will be protonated to form an anilinium salt. This can alter the electronic properties of the aromatic ring and potentially influence its reactivity and stability. In strongly basic conditions, deprotonation of the amine is unlikely, but the presence of a strong base can promote certain degradation pathways, especially at elevated temperatures. For haloanilines in general, they show high stability in the absence of disinfectants over a pH range of 5-9.
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 84483-28-3 | |
| Molecular Formula | C₆H₅ClIN | |
| Molecular Weight | 253.47 g/mol | |
| Melting Point | 66-67 °C | |
| Appearance | Solid |
Experimental Protocol: General Procedure for Monitoring Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific reaction conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or the reaction solvent) to a known concentration (e.g., 1 mg/mL).
2. Reaction Simulation:
-
In a reaction vial, combine the stock solution with the desired reagents (e.g., base, catalyst, ligand) at the intended reaction concentration and temperature.
-
Run a parallel control experiment without the catalyst to assess thermal stability.
-
If investigating photostability, expose the solution to a controlled light source.
3. Time-Point Sampling:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable quenching agent or cooling to a low temperature).
-
Dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis.
4. HPLC Analysis:
-
Inject the prepared samples onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound and any potential degradation products.
-
Use a UV detector set to a wavelength where this compound has strong absorbance.
-
Quantify the peak area of this compound at each time point to determine the percentage of degradation.
-
Identify potential degradation products by comparing retention times with known standards (if available) or by using HPLC-MS.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Reactions of 2-Chloro-6-iodoaniline with Organometallic Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with organometallic reagents.
Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly identify and resolve specific issues.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Issue: Poor Chemoselectivity: Reaction at both Chloro and Iodo Positions
-
Question: I am trying to perform a selective cross-coupling reaction at the iodine position of this compound, but I am observing significant amounts of the di-substituted product. How can I improve selectivity for mono-substitution at the C-I bond?
-
Answer: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] This inherent difference in reactivity is the basis for achieving chemoselectivity. However, factors like the catalyst system, reaction conditions, and substrate electronics can influence the outcome.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can sometimes lead to over-functionalization.[2] Experiment with less bulky ligands or those known to favor mono-arylation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the slower reaction at the chloro position. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.
-
Stoichiometry of the Coupling Partner: Using a slight excess (1.05-1.2 equivalents) of the organometallic reagent is common, but a large excess can drive the reaction towards di-substitution. Try reducing the equivalents of your coupling partner.
-
Catalyst Loading: High catalyst loadings can sometimes decrease selectivity. While ensuring complete conversion, try reducing the catalyst loading incrementally.
-
-
Issue: Formation of Homocoupled Byproducts
-
Question: My reaction is producing a significant amount of homocoupled product from my organometallic reagent (e.g., biaryl from a boronic acid in a Suzuki reaction). What causes this and how can I prevent it?
-
Answer: Homocoupling is a common side reaction in many cross-coupling reactions.[3] It can arise from several pathways, including the reaction of the organometallic reagent with itself, often promoted by the palladium catalyst. In Sonogashira couplings, the homocoupling of terminal alkynes is known as Glaser coupling.[1]
-
Troubleshooting Steps:
-
Oxygen-Free Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidative homocoupling of organometallic reagents.
-
Base Selection: The choice of base can influence the rate of homocoupling. For Suzuki reactions, weaker bases may sometimes reduce this side reaction.
-
Copper Co-catalyst (Sonogashira): In Sonogashira reactions, the copper co-catalyst is often implicated in alkyne homocoupling. Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.[1]
-
Purity of Reagents: Impurities in the organometallic reagent can sometimes initiate or accelerate homocoupling. Ensure your reagents are of high purity.
-
-
Issue: Hydrodehalogenation (Protodehalogenation)
-
Question: I am observing the formation of 2-chloroaniline (B154045) or aniline (B41778) as byproducts, where the iodine or both halogens have been replaced by hydrogen. What is the source of this side reaction?
-
Answer: Hydrodehalogenation, or protodehalogenation, is the replacement of a halogen atom with a hydrogen atom.[4] This can occur through various mechanisms, including the reaction of an organopalladium intermediate with a proton source.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your solvents and reagents are scrupulously dry. Water is a common proton source.
-
Choice of Base and Solvent: Some bases and solvents can act as proton sources. For example, alcohols used as solvents or impurities in amine bases can contribute to this side reaction. Consider using aprotic solvents and high-purity, anhydrous bases.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of hydrodehalogenation. If possible, run the reaction at a lower temperature.
-
-
Reactions with Grignard and Organolithium Reagents
Issue: Metal-Halogen Exchange vs. Desired Reaction
-
Question: I am attempting to perform a reaction with an organolithium or Grignard reagent, but I am getting products resulting from metal-halogen exchange at the iodine or chlorine position of this compound. How can I control this?
-
Answer: Metal-halogen exchange is a rapid reaction, especially with organolithium reagents, and the rate generally follows the trend I > Br > Cl.[5] This can compete with or even dominate other desired reactions, such as nucleophilic attack or directed ortho-metalation.
-
Troubleshooting Steps:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to slow down the rate of metal-halogen exchange relative to your desired reaction.
-
Choice of Organometallic Reagent: The reactivity of the organometallic reagent plays a key role. For example, n-butyllithium is highly reactive and prone to exchange. A less reactive organometallic, or a different class of reagent, might be more selective.
-
Rapid Quenching: If the goal is to trap an intermediate, rapid addition of the electrophile at low temperature can help to capture the desired species before it undergoes further reactions.
-
Directed Ortho-Metalation (DoM): The amino group in this compound can direct metalation to the ortho position. However, the presence of the halogens makes a complex reaction landscape. The conditions for DoM (e.g., choice of alkyllithium, temperature, and additives like TMEDA) need to be carefully optimized to favor proton abstraction over halogen exchange.
-
-
Issue: Formation of Multiple Products with Grignard Reagents
-
Question: When I form a Grignard reagent from this compound (or a related dihaloaniline) and react it with an electrophile, I get a complex mixture of products. What are the likely side reactions?
-
Answer: The formation of a Grignard reagent from a dihaloaniline can be complicated. Besides the desired Grignard reagent, side reactions can include:
-
Wurtz-type homocoupling: Two molecules of the aryl halide can couple to form a biaryl.
-
Reaction with the amino group: The Grignard reagent is a strong base and can deprotonate the aniline N-H, leading to the formation of a magnesium salt and consumption of the Grignard reagent.
-
Incomplete reaction: Unreacted starting material will be present.
-
Troubleshooting Steps:
-
Protect the Amine: Protecting the amino group (e.g., as a silyl (B83357) amine) before Grignard formation can prevent the acid-base side reaction. The protecting group can be removed after the desired reaction.
-
Iodine Activation: Use a crystal of iodine to activate the magnesium surface.[3]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are completely dry.[6]
-
-
Quantitative Data Summary
The following tables summarize representative yields for common reactions with halogenated anilines. Note that yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 2-Iodoanilines with Arylboronic Acids [7]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |
| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes [2]
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd on solid support | 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | 60 |
| 2 | Iodobenzene | Phenylacetylene | Pd on solid support | 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | 74 |
| 3 | 4-Iodobenzaldehyde | Phenylacetylene | Pd on solid support | 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloaniline [7]
-
Reaction Setup: In a Schlenk flask, combine the haloaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, 5:1). Then, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Poor Chemoselectivity in Cross-Coupling of this compound
Caption: Troubleshooting workflow for improving chemoselectivity in cross-coupling reactions.
Diagram 3: Competing Pathways in Reactions of this compound with Organolithium Reagents
Caption: Potential reaction pathways for this compound with an organolithium reagent.
References
Technical Support Center: Catalyst Selection for Challenging 2-Chloro-6-iodoaniline Couplings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for cross-coupling reactions involving the sterically hindered and di-halogenated substrate, 2-chloro-6-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing cross-coupling reactions with this compound?
A1: The primary challenge lies in achieving chemoselectivity. This compound possesses two different halogen atoms, iodine and chlorine. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C-I bond while leaving the C-Cl bond intact for subsequent transformations. The steric hindrance from the ortho-chloro and amino groups also presents a significant challenge, often requiring carefully selected catalysts and conditions to achieve high yields.
Q2: Which type of palladium catalyst and ligand is generally recommended for selective coupling at the C-I bond of this compound?
A2: For selective coupling at the C-I bond, a palladium catalyst system that is highly active for aryl iodides but less so for aryl chlorides under the reaction conditions is ideal. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which is typically rate-limiting. Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2]
Q3: Is it possible to achieve coupling at the C-Cl bond?
A3: Yes, it is possible to couple at the C-Cl bond, typically after the more reactive C-I bond has been functionalized. Couplings involving aryl chlorides are more challenging and generally require more forcing conditions, such as higher temperatures and more active catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands.[3]
Q4: What are the most common side reactions observed in these couplings?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Protodehalogenation: Replacement of the halogen atom with a hydrogen atom.
-
Catalyst Deactivation: Formation of inactive palladium black.
-
Low Reactivity/Incomplete Conversion: Due to steric hindrance or suboptimal reaction conditions.
Q5: How can I minimize the formation of palladium black?
A5: The formation of palladium black, an inactive form of palladium, can be minimized by:
-
Ensuring the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Using appropriately degassed solvents.
-
Employing a suitable ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) to stabilize the catalytic species.
-
Avoiding excessively high reaction temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky ligand (e.g., from PPh₃ to XPhos or SPhos). Increase the reaction temperature in 10-20 °C increments. |
| Poorly Soluble Base | Select a base that is soluble in the reaction solvent (e.g., Cs₂CO₃ in dioxane or K₃PO₄ in a toluene (B28343)/water mixture). |
| Incorrect Solvent | Perform a solvent screen. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. |
| Reagent Quality | Ensure the purity of all starting materials, as impurities can poison the catalyst. |
Issue 2: Lack of Chemoselectivity (Reaction at both C-I and C-Cl)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Forcing | Lower the reaction temperature and shorten the reaction time to favor coupling at the more reactive C-I bond. |
| Highly Active Catalyst System | Use a less active catalyst system. For example, a less electron-rich ligand might favor selective reaction at the C-I bond. |
| Incorrect Stoichiometry | Use only a slight excess (1.0-1.2 equivalents) of the coupling partner to minimize the chance of a second coupling at the C-Cl bond. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Haloanilines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95[2] |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92[2] |
| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88[2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | [Pd(IPr)((\mu)-Cl)Cl]₂ (0.5) | - | tBuOK | Toluene | 85 | >95 |
| 2 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (general) | - | NaOtBu | Dioxane | RT | 94[4] |
| 3 | 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 100 | 85 |
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,6-diiodoaniline | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 85[1] |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | RT | 95 |
| 3 | 2-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂ (0.025) | - | - | [TBP][4EtOV] | - | 96[5] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Protocol 3: General Procedure for Selective Sonogashira Coupling at the C-I Bond
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine. Then, add the terminal alkyne dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Visualizations
References
Technical Support Center: Solvent Effects on 2-Chloro-6-iodoaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-iodoaniline. The information focuses on understanding and optimizing reaction rates by controlling solvent effects, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the rate of SNAr reactions involving this compound?
A1: Generally, polar aprotic solvents significantly accelerate SNAr reactions. These solvents can solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and, therefore, more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction rate.
Q2: Which solvents are recommended for nucleophilic substitution reactions with this compound?
A2: For most SNAr reactions, polar aprotic solvents are the preferred choice. Commonly used and effective solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (B52724) (MeCN)
-
Tetrahydrofuran (THF)
Protic solvents like water, methanol, and ethanol (B145695) are generally less suitable as they can decrease the nucleophilicity of the reacting species.
Q3: How does the choice of leaving group (Chloride vs. Iodide) on the this compound ring affect the reaction rate?
A3: In nucleophilic aromatic substitution, the bond to the leaving group is typically broken in a fast, non-rate-determining step. The rate-determining step is the initial attack of the nucleophile on the aromatic ring. Therefore, the electronegativity of the halogen is more important than its ability to leave. A more electronegative halogen withdraws more electron density from the ring, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, the order of reactivity for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. For this compound, the chlorine atom would be the more reactive site for nucleophilic attack under typical SNAr conditions.
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the amino group is a nucleophile itself and can potentially react with electrophilic reagents. In the context of SNAr where an external nucleophile is introduced, the primary concern is its electron-donating nature, which deactivates the ring towards nucleophilic attack. This deactivating effect can lead to slower reaction rates compared to rings with electron-withdrawing groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction rate | 1. Inappropriate solvent choice: Using a protic solvent (e.g., ethanol, water) that deactivates the nucleophile. 2. Deactivated aromatic ring: The electron-donating amino group on this compound deactivates the ring towards nucleophilic attack. 3. Weak nucleophile: The chosen nucleophile may not be strong enough to attack the deactivated ring. | 1. Switch to a polar aprotic solvent: Use DMSO, DMF, or acetonitrile to enhance nucleophile reactivity. 2. Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier. 3. Use a stronger nucleophile: Consider using a more reactive nucleophile. If applicable, using a stronger base to generate a more potent anionic nucleophile in situ can be effective. |
| Formation of multiple side products | 1. Reaction with the solvent: If a nucleophilic solvent is used (e.g., an alcohol with a strong base), it can compete with the intended nucleophile. 2. Di-substitution: If the reaction conditions are harsh enough, substitution at both the chloro and iodo positions might occur. 3. Reaction at the amino group: The nucleophilic amino group might react with certain reagents. | 1. Use a non-reactive solvent: Employ a polar aprotic solvent that is not nucleophilic. 2. Control stoichiometry and reaction time: Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or GC-MS to stop it upon completion of the desired mono-substitution. 3. Protect the amino group: If side reactions at the amino group are a concern, consider protecting it (e.g., as an acetamide) before the substitution reaction and deprotecting it afterward. |
| Difficulty in product isolation/purification | 1. High-boiling point solvents: Solvents like DMSO and DMF can be difficult to remove completely. 2. Formation of salts: Byproducts from the reaction can complicate purification. | 1. Aqueous work-up: For removing DMSO or DMF, wash the organic layer repeatedly with water or brine. These solvents are highly soluble in water. 2. Acid-base extraction: If the product has acidic or basic properties, an acid-base extraction can be an effective purification step. |
Data Presentation
Table 1: Effect of Solvent Composition on the Second-Order Rate Constant (k1) for the Reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with Aniline at 25°C.[1]
| % DMSO in Methanol (v/v) | k1 (M-1s-1) |
| 10 | 0.025 |
| 30 | 0.11 |
| 50 | 0.45 |
| 70 | 1.8 |
| 90 | 8.5 |
| 100 | 15.0 |
This data demonstrates a clear trend of increasing reaction rate with a higher proportion of the polar aprotic solvent (DMSO).
Experimental Protocols
General Protocol for Kinetic Measurement of an SNAr Reaction
This protocol describes a general method for determining the rate of a nucleophilic aromatic substitution reaction, which can be adapted for studying the reactions of this compound. The reaction progress is monitored using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Nucleophile of interest
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 0.1 M, 0.05 M, 0.025 M) in the same solvent. Ensure the nucleophile concentrations are in large excess compared to the this compound concentration to maintain pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the starting materials have minimal absorbance. This may require an initial scan of the starting materials and the expected product to determine the optimal wavelength.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Add a known volume of the solvent to the cuvette.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette. Quickly mix the solution by inverting the cuvette (sealed with a cap) a few times.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k2) can be determined by plotting kobs versus the concentration of the nucleophile. The slope of this plot will be k2.
-
Visualizations
References
Technical Support Center: Managing Homocoupling in 2-Chloro-6-iodoaniline Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions during the cross-coupling of 2-chloro-6-iodoaniline. This versatile building block is crucial in medicinal chemistry, and controlling reaction selectivity is paramount for efficient synthesis and purification.
Troubleshooting Guide: Minimizing Unwanted Dimerization
This guide addresses specific issues encountered during coupling reactions with this compound, providing potential causes and actionable solutions.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid (Suzuki coupling) or a dimer of my terminal alkyne (Sonogashira coupling). What is causing this and how can I prevent it?
A1: This common side reaction is the homocoupling of your coupling partner. In Suzuki reactions, it's the dimerization of the organoboron reagent, while in Sonogashira reactions, it's known as Glaser or Hay coupling of the alkyne.[1][2] The primary causes are the presence of oxygen and, in the case of Suzuki coupling, Pd(II) species in the reaction mixture.[3] For Sonogashira reactions, the copper(I) co-catalyst often promotes this side reaction.[2][4]
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a key culprit in promoting homocoupling.[3][5] Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1][2]
-
Use High-Purity Reagents: Traces of oxygen or other impurities in solvents or reagents can be sufficient to initiate homocoupling.[2][4]
-
Consider Copper-Free Conditions (for Sonogashira): If alkyne dimerization is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy as it removes the primary catalyst for this side reaction.[2][4]
-
Slow Addition of Reagents: Slowly adding the alkyne or boronic acid to the reaction mixture can help keep its concentration low, favoring the desired cross-coupling pathway over homocoupling.[2][4]
Q2: My reaction is producing a dimer of this compound (bis(2-chloro-6-aminophenyl)iodonium salt or similar structure). Why is this happening?
A2: This is the homocoupling of the aryl halide itself. It can be promoted by several factors, including the catalyst system and reaction conditions. In palladium-catalyzed reactions, this can occur when two molecules of the aryl halide coordinate to the palladium center.[6] For Ullmann-type reactions, stoichiometric amounts of copper are often used, which can readily promote this transformation.[6]
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.
-
Control Temperature: Elevated temperatures can sometimes favor homocoupling.[6] Try running the reaction at the lowest temperature that still allows for efficient cross-coupling.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂) can sometimes reduce side reactions. If using Pd(II), the addition of a mild reducing agent may be beneficial.[1]
Q3: My reaction mixture turns black and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[4] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive. This is often caused by the presence of oxygen, impurities in the reagents, or excessively high temperatures. While not a direct cause of homocoupling, the conditions that lead to catalyst decomposition can also promote side reactions and will halt the desired transformation.
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: This is the most common cause. Re-evaluate your degassing and inert gas purging procedures.[3][4]
-
Purify Reagents and Solvents: Ensure all components of the reaction are of high purity and anhydrous where necessary.
-
Use Stabilizing Ligands: A sufficient concentration of a suitable phosphine ligand can help stabilize the palladium catalyst in its soluble, active form.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2]
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for preventing homocoupling in palladium-catalyzed couplings?
A1: The rigorous exclusion of oxygen is the most critical factor.[3] Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate or participate in homocoupling pathways.[5][7] Performing reactions under a well-maintained inert atmosphere (nitrogen or argon) and using properly degassed solvents are crucial first steps.[1]
Q2: With this compound, which halogen is more likely to participate in cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[8][9] This allows for selective coupling at the iodo-position by carefully controlling reaction conditions, typically by using milder temperatures.
Q3: Can additives be used to suppress homocoupling?
A3: Yes. For Suzuki reactions, the addition of a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) can help suppress homocoupling.[5][10] This agent helps to reduce any detrimental Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[1][10]
Q4: Does the choice of base matter?
A4: The base plays a crucial role and its strength and solubility can influence the reaction outcome. An inappropriate base can lead to side reactions or poor conversion. The interplay between base strength, reagent solubility, and catalyst activity is essential for high selectivity.[5][11] It is often necessary to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for a specific transformation.
Data Presentation: Impact of Reaction Parameters on Selectivity
The following tables summarize the expected impact of key reaction parameters on the ratio of desired cross-coupling product to undesired homocoupling byproduct.
Table 1: Hypothetical Impact of Reaction Atmosphere on a Suzuki Coupling
| Entry | Atmosphere | Coupling Partner | Cross-Coupling Yield | Homocoupling Byproduct |
| 1 | Air | Phenylboronic acid | Low to Moderate | Significant |
| 2 | Nitrogen | Phenylboronic acid | High | Minimal to None |
Based on findings that reactions performed in air lead to homocoupling byproducts, which are suppressed under a nitrogen atmosphere.[5]
Table 2: Influence of Palladium Precatalyst and Additives on Selectivity
| Entry | Pd Precatalyst | Additive (1.5 eq.) | Cross-Coupling:Homocoupling Ratio |
| 1 | Pd(OAc)₂ | None | ~ 85:15 |
| 2 | Pd(OAc)₂ | Potassium Formate | > 98:2 |
| 3 | Pd(PPh₃)₄ | None | > 95:5 |
This table illustrates that using a Pd(0) precatalyst or adding a mild reducing agent like potassium formate can significantly suppress homocoupling by minimizing the concentration of Pd(II).[1][10]
Key Experimental Protocols
Protocol 1: Solvent Degassing via Nitrogen Subsurface Sparge
This method is highly effective for removing dissolved oxygen from reaction solvents.[3][10]
-
Assemble the solvent container (e.g., a Schlenk flask) with a stir bar.
-
Insert a long needle or glass tube connected to a nitrogen line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble a steady stream of nitrogen through the solvent while stirring vigorously for at least 15-30 minutes.
-
Once degassing is complete, remove the vent needle first, then the nitrogen inlet needle to maintain a positive nitrogen pressure in the flask.
Protocol 2: General Procedure for Selective Suzuki Coupling at the Iodo-Position
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[5]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if needed) and purge with inert gas.
-
Add the catalyst/ligand mixture to the reaction flask as a solid or slurry in a small amount of degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving homocoupling issues.
Caption: Competing catalytic cycles: desired cross-coupling vs. side reactions.
Caption: Step-by-step experimental workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Reaction Optimization for Halogenated Anilines
Welcome to the technical support center for the high-throughput optimization of reactions involving halogenated anilines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of C-N cross-coupling reactions with these challenging substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are halogenated anilines, especially electron-deficient ones, considered challenging substrates for C-N cross-coupling reactions?
A: Halogenated anilines with electron-withdrawing groups (EWGs) present a significant challenge due to the reduced nucleophilicity of the aniline (B41778) nitrogen. The EWGs pull electron density away from the nitrogen atom, making its lone pair less available to participate in the catalytic cycle.[1] This results in sluggish reactions that may require harsh conditions, specialized catalysts, and often struggle to reach completion.[1]
Q2: My high-throughput screen for a Buchwald-Hartwig amination with an electron-deficient chloroaniline shows low to no conversion. What are the first troubleshooting steps?
A: When encountering low yields with electron-deficient anilines, a systematic approach is crucial.[2] The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent.
-
Catalyst/Ligand Choice: Standard palladium-phosphine catalysts are often ineffective. Switch to catalysts featuring bulky, electron-rich phosphine (B1218219) ligands.[3] Ligands like XPhos, SPhos, BrettPhos, and RuPhos are specifically designed to accelerate the key steps of the catalytic cycle with difficult substrates.[1][3][4] Well-defined palladium precatalysts (e.g., G3 or G4 XPhos precatalysts) can also offer more reproducible results than generating the catalyst in situ.[1]
-
Base Selection: The N-H bond of an electron-deficient aniline is weakly acidic. A strong, non-nucleophilic base is often required for efficient deprotonation.[1] Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly the most effective choices.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Ensure rigorous exclusion of air using a glovebox or proper Schlenk techniques for preparing stock solutions and reaction plates.[1][5]
Q3: I'm observing significant side products, such as hydrodehalogenation or diarylation. How can these be minimized?
A: The formation of side products is a common issue. Hydrodehalogenation (replacement of the halogen with hydrogen) and diarylation can compete with the desired monoarylation.
-
For Hydrodehalogenation: This side reaction can occur via β-hydride elimination.[6] The choice of ligand is critical. Modern biaryl phosphine ligands are designed to promote the desired reductive elimination over competing pathways.
-
For Diarylation: The newly formed arylamine product can sometimes be more reactive than the starting aniline, leading to a second coupling. A new dialkyl biheteroaryl phosphine ligand, KPhos, has been shown to suppress the formation of diarylamine side products, especially in reactions with aqueous ammonia.[7][8][9] Carefully controlling the stoichiometry of the reactants can also help.
Q4: What are the best analytical techniques for monitoring reaction outcomes in a high-throughput (96-well plate) format?
A: For high-throughput analysis, speed and automation are key. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[10][11][12][13] These methods allow for the rapid quantification of reactants, products, and byproducts from a large number of parallel experiments.[12][14] For certain aniline derivatives, a derivatization step may be necessary to improve chromatographic behavior in GC-MS.[10]
Q5: My reaction works well on a microscale, but the yield drops upon scale-up. What could be the cause?
A: Issues during scale-up often relate to mass and heat transfer. In a microplate well, heating is generally uniform. In a larger flask, temperature gradients can occur, and inefficient stirring can lead to localized "hot spots" or areas of poor mixing, affecting catalyst performance and leading to side reactions. When scaling up, ensure vigorous and efficient stirring and uniform heating.
Q6: What are some common pitfalls in setting up a high-throughput experiment in 96-well plates?
A: High-throughput experimentation (HTE) requires careful planning and execution to ensure data quality.[12][15]
-
Reagent Dispensing: Inaccurate liquid or solid handling can lead to significant variations in stoichiometry across the plate. Use calibrated automated liquid handlers or well-established manual techniques for accuracy.[12]
-
Solvent Evaporation: Inadequate sealing of the 96-well plate can lead to solvent loss, changing the concentration of reactants over time, especially at elevated temperatures. Use appropriate sealing mats or films.
-
Cross-Contamination: Poor pipetting technique or improper cleaning of dispensing tools can lead to cross-contamination between wells, invalidating results.
Data Presentation: Optimizing Reaction Conditions
The choice of ligand and base is paramount for successfully coupling halogenated anilines. The tables below summarize typical performance data for the Buchwald-Hartwig amination.
Table 1: Effect of Phosphine Ligand on Yield (Reaction: 4-chloroanisole (B146269) with morpholine. Conditions may vary across sources.)
| Ligand | Catalyst Precursor | Base | Yield (%) | Reference |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | 77 | [4] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Quantitative | [4] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Quantitative | [4] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Quantitative | [4] |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | 31 | [4] |
| XantPhos | Pd₂(dba)₃ | NaOtBu | 98 | [4] |
Table 2: Comparison of Analytical Techniques for Aniline Derivatives (Performance characteristics can vary based on the specific analyte and matrix.)
| Technique | Common Use | Linearity (R²) | Typical LOQ | Reference |
| HPLC-UV/PDA | Quantitative analysis of complex mixtures | > 0.999 | 0.1 - 0.2 µg/L | [13] |
| GC-MS | High sensitivity/selectivity for volatile compounds | > 0.99 | 1 - 10 ng/mL | [10][16] |
| LC-MS/MS | High sensitivity for non-volatile compounds | > 0.99 | < 1 ng/mL | [16] |
| ³¹P NMR | Mechanistic studies, monitoring P-containing species | N/A | Substrate dependent | [11] |
Experimental Protocols
Protocol 1: High-Throughput Screening of Ligands and Bases for Buchwald-Hartwig Amination
This protocol outlines a general procedure for screening four different phosphine ligands and two different bases in a 96-well plate format for the reaction between a generic aryl halide and a halogenated aniline.
Materials:
-
96-well reaction block with glass vials and magnetic stir bars.
-
Sealing mat.
-
Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst).
-
Phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos).
-
Bases (e.g., NaOtBu, K₃PO₄).
-
Aryl Halide (e.g., 4-chlorotoluene).
-
Halogenated Aniline (e.g., 4-chloroaniline).
-
Anhydrous solvent (e.g., Toluene or Dioxane).
-
Internal standard for analysis (e.g., Dodecane).
-
Automated liquid handler or calibrated micropipettes.
-
Inert atmosphere glovebox.
Procedure (performed in a glovebox):
-
Stock Solution Preparation:
-
Prepare a stock solution of the Aryl Halide and the internal standard in the chosen solvent.
-
Prepare a stock solution of the Halogenated Aniline in the same solvent.
-
Prepare individual stock solutions for each Palladium/Ligand combination. For a 2:1 Ligand:Pd ratio with Pd₂(dba)₃, dissolve 1 equivalent of Pd₂(dba)₃ and 4 equivalents of the ligand in the solvent.
-
-
Reagent Dispensing:
-
To each designated well of the 96-well plate, add the solid base (e.g., NaOtBu).
-
Using a liquid handler or pipette, dispense the Aryl Halide/internal standard stock solution into all wells.
-
Dispense the Halogenated Aniline stock solution into all wells.
-
Dispense the appropriate Pd/Ligand stock solution into the corresponding wells according to your plate map design.
-
-
Reaction Execution:
-
Seal the 96-well plate securely with the sealing mat.
-
Place the reaction block on a magnetic stirrer hotplate.
-
Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, unseal the plate.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) to each well.
-
Add water and mix. Allow the layers to separate.
-
Take an aliquot from the organic layer of each well for analysis by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.
-
Visualizations
Caption: High-throughput experimentation (HTE) workflow for reaction optimization.
Caption: Troubleshooting decision tree for low-yield C-N coupling reactions.
Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. High throughput analysis and purification in support of automated parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-iodoaniline and 2-Bromo-6-iodoaniline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis. This guide provides an objective comparison of the reactivity of 2-chloro-6-iodoaniline and 2-bromo-6-iodoaniline (B79515) in key palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.
The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) are the primary determinant of reactivity in these substrates. In palladium-catalyzed reactions, the weaker carbon-iodine bond is more susceptible to oxidative addition, which is often the rate-determining step. This reactivity trend allows for selective functionalization, making these dihaloanilines valuable building blocks in the synthesis of complex molecules.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Given the reactivity trend of halogens, the iodine atom in both this compound and 2-bromo-6-iodoaniline is expected to be the primary site of reaction under standard conditions. While specific comparative data for these exact substrates is limited, we can infer their relative reactivity from studies on similar compounds. For instance, in the Suzuki-Miyaura coupling of 2,6-dihalopurines, selective reaction at the C-I bond is observed over the C-Cl bond.[1]
Table 1: Predicted Reactivity and Illustrative Conditions for Suzuki-Miyaura Coupling
| Substrate | Predicted Relative Reactivity at C-I | Illustrative Reaction Conditions | Expected Product |
| This compound | High | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-110 °C | 2-Chloro-6-phenylaniline |
| 2-Bromo-6-iodoaniline | High | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-100 °C | 2-Bromo-6-phenylaniline |
Note: The conditions presented are based on general protocols for similar substrates and may require optimization.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For less reactive C-Cl and C-Br bonds, more active catalyst systems, such as those employing bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos), may be necessary to facilitate the reaction at those sites after the more reactive C-I bond has been functionalized.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C-I bond of both this compound and 2-bromo-6-iodoaniline under mild conditions. The reactivity difference between the C-Br and C-Cl bonds would only become apparent under more forcing conditions or with specialized catalyst systems designed for the activation of less reactive aryl halides. Studies on the selective amination of polyhalogenated pyridines have demonstrated that the C-I bond is the most reactive, followed by the C-Br, and then the C-Cl bond.[2]
Table 2: Predicted Reactivity and Illustrative Conditions for Buchwald-Hartwig Amination
| Substrate | Predicted Relative Reactivity at C-I | Illustrative Reaction Conditions | Expected Product (with Morpholine) |
| This compound | High | Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 4-(2-Chloro-6-aminophenyl)morpholine |
| 2-Bromo-6-iodoaniline | High | Morpholine, Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, 80-100 °C | 4-(2-Bromo-6-aminophenyl)morpholine |
Note: The conditions presented are based on general protocols for similar substrates and may require optimization.
The choice of base is a critical parameter in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used, but for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferred.
Reactivity in Heck Reaction
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also follows the reactivity trend of I > Br > Cl. A comparative study on the Heck reaction of 4-iodo-2,6-dimethylaniline (B1296278) and 4-bromo-2,6-dimethylaniline (B44771) with acrylonitrile (B1666552) provides valuable insight. The iodoaniline derivative reacted quantitatively with a Pd/C catalyst, while the bromoaniline gave a low conversion under the same conditions. High conversion for the bromo derivative was only achieved using a homogeneous catalyst system (Pd(OAc)₂/tri-o-tolylphosphine). This demonstrates the significantly higher reactivity of the C-I bond compared to the C-Br bond in the Heck reaction.
Table 3: Comparative Experimental Data for Heck Reaction of Analogous Haloanilines
| Aryl Halide | Catalyst System | Yield (%) |
| 4-Iodo-2,6-dimethylaniline | A (Pd/C) | 100 |
| 4-Bromo-2,6-dimethylaniline | A (Pd/C) | 3.0 |
| 4-Bromo-2,6-dimethylaniline | B (Pd(OAc)₂/P(o-tol)₃) | 87.5 |
Data adapted from a study on the Heck reaction with acrylonitrile.
Based on this data, it can be predicted that both this compound and 2-bromo-6-iodoaniline will react selectively at the C-I position in a Heck reaction under relatively mild, ligandless conditions. Reacting the C-Br or C-Cl position would likely require a more active catalyst and/or harsher reaction conditions.
Table 4: Predicted Reactivity and Illustrative Conditions for Heck Reaction
| Substrate | Predicted Relative Reactivity at C-I | Illustrative Reaction Conditions | Expected Product (with Butyl Acrylate) |
| This compound | High | Butyl acrylate, Pd(OAc)₂, Et₃N, CH₃CN, 100 °C | Butyl (E)-3-(2-amino-3-chlorophenyl)acrylate |
| 2-Bromo-6-iodoaniline | High | Butyl acrylate, Pd(OAc)₂, Et₃N, DMF, 100-120 °C | Butyl (E)-3-(2-amino-3-bromophenyl)acrylate |
Note: The conditions presented are based on general protocols for similar substrates and may require optimization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the haloaniline (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., dioxane/water 4:1). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (typically 80-110 °C) for a designated time (2-24 hours), with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
In a flame-dried Schlenk flask under an inert atmosphere of argon, add the haloaniline (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a base (e.g., Cs₂CO₃, 2.0 mmol), a palladium catalyst (e.g., Palladium(II) acetate, 5 mol%), and a ligand (e.g., Xantphos, 10 mol%). To the flask, add an anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe. The reaction mixture is stirred and heated to 100 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[3]
General Protocol for Heck Reaction
To a reaction tube, add the haloaniline (1.0 mmol), alkene (e.g., butyl acrylate, 1.2 mmol), Pd(OAc)₂ (1-5 mol%), and a base (e.g., Et₃N, 2.0 equiv). Add a suitable solvent (e.g., CH₃CN or DMF, 3.0 mL). Seal the tube and heat the mixture at 100-140 °C. Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by column chromatography on silica gel to afford the product.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles and general workflows for the discussed cross-coupling reactions.
References
Comparing palladium catalysts for 2-Chloro-6-iodoaniline cross-coupling
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloro-6-iodoaniline
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. This compound is a valuable building block, with the iodine atom offering significantly higher reactivity towards palladium-catalyzed cross-coupling reactions than the chlorine atom. This allows for selective C-C and C-N bond formation at the C-6 position. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound, supported by representative experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and ligand is crucial for achieving high yields and reaction efficiency. Below is a summary of the performance of several common palladium catalyst systems in cross-coupling reactions. The data is compiled based on established principles of palladium catalysis and results from structurally similar substrates, as direct comparative studies on this compound are not extensively documented in a single source.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The reactivity of the C-I bond is significantly higher than the C-Cl bond, allowing for selective coupling at the iodine-bearing position.
| Cross-Coupling Reaction | Palladium Catalyst System | Typical Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 90-98 | |
| [Pd(IPr)Cl(1-tBu-indenyl)] | IPr (NHC) | K₂CO₃ | THF/MeOH | 60 | >95 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | Et₃N | Triethylamine | RT | 80-92 |
| Pd(OAc)₂ / CuI | PPh₃ | Cs₂CO₃ | DMF | 80 | 85-95 | |
| [Pd(NHC)Cl(1-tBu-indenyl)] | IPr (NHC) | Cs₂CO₃ | Dioxane | 60 | >95 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 88-96 |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 90-99 | |
| [Pd(XPhos)G3] | XPhos | K₃PO₄ | t-BuOH | 110 | 92-99 |
Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions. The data is extrapolated from reactions with similar substrates like 2-iodoaniline (B362364) and other dihalogenated anilines.[1][2][3]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Dioxane (5 mL), degassed
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add the degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.01 mmol)
-
Triethylamine (Et₃N) (10 mL), degassed
Procedure:
-
In a Schlenk flask, dissolve this compound in degassed triethylamine.
-
Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.[1]
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
RuPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL), degassed
Procedure:
-
In a glovebox, add this compound, sodium tert-butoxide, palladium(II) acetate, and RuPhos to a Schlenk tube.[6]
-
Remove the tube from the glovebox, evacuate, and backfill with argon.
-
Add degassed toluene followed by the amine via syringe.[6]
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Catalyst System Comparison Logic
This diagram outlines the logical considerations for selecting a palladium catalyst system based on key performance indicators.
Caption: Logic for selecting an optimal palladium catalyst system.
References
Navigating Heterocyclic Synthesis: A Comparative Guide to Alternatives for 2-Chloro-6-iodoaniline
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical juncture in the synthesis of novel heterocyclic compounds. 2-Chloro-6-iodoaniline serves as a versatile building block, yet its cost, availability, or the desire for alternative substitution patterns often necessitates the exploration of other synthetic precursors. This guide provides an objective comparison of synthetic routes to key heterocyclic scaffolds—carbazoles, acridines, and dibenzazepines—highlighting viable alternatives to this compound and presenting supporting experimental data to inform your synthetic strategy.
The unique substitution pattern of this compound, featuring an amine for cyclization and two distinct ortho-halogens for differential reactivity in cross-coupling reactions, makes it a valuable precursor in medicinal chemistry. However, a wealth of synthetic methodologies allows for the construction of complex heterocyclic systems from a variety of starting materials. This guide will delve into alternative pathways, offering a comparative analysis of reaction yields, conditions, and substrate scope.
Comparative Analysis of Precursors in Heterocyclic Synthesis
The following tables provide a side-by-side comparison of synthetic routes to carbazoles, acridines, and dibenzazepines, using either a 2-haloaniline derivative or an alternative precursor.
Table 1: Comparison of Starting Materials for Carbazole Synthesis
| Starting Material 1 | Starting Material 2 | Method | Product | Yield (%) | Reference |
| 2,4-Dichloro-6-iodoaniline (B79478) | Silylaryl triflate | One-pot, two-step cross-coupling and Pd-catalyzed cyclization | 6,8-Dichloro-1,2-dimethylcarbazole | 85 | [1] |
| 2-Chloroaniline | Aryl bromide | Consecutive catalytic amination and C-H activation | N-H Carbazoles | up to 86 | [2][3] |
| 2'-Halo[1,1'-biphenyl]-2-amines | - | Photostimulated SRN1 reaction | 9H-Carbazoles | up to 96 | |
| N-Substituted amidobiphenyls | - | Copper-catalyzed or metal-free intramolecular oxidative C-N bond formation | Carbazoles | up to 99 | [4] |
Table 2: Comparison of Starting Materials for Acridine (B1665455) Synthesis
| Starting Material 1 | Starting Material 2 | Method | Product | Yield (%) | Reference |
| Diphenylamine (B1679370) | Carboxylic Acid | Bernthsen acridine synthesis (Microwave-assisted) | 9-Substituted acridines | up to 82 | |
| Aniline | o-Chlorobenzoic acid | Ullmann condensation followed by cyclization and oxidation | 9-Chloroacridine, then Acridine | Not specified | [5] |
| Arylboronic acids | Anthranils | Copper-catalyzed amination/annulation cascade | Acridines | Moderate to good | [6] |
Table 3: Comparison of Starting Materials for Dibenzazepine (B1670418) Synthesis
| Starting Material 1 | Starting Material 2 | Method | Product | Overall Yield (%) | Reference |
| o-Nitrobenzyl chlorides | 2-Chlorobenzaldehydes | Three-step: Nucleophilic addition, nitro reduction, intramolecular Buchwald-Hartwig coupling | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives | 20-41 | [7][8] |
| 2-Substituted anilines | - | Iodine(III)-mediated oxidation | Dibenzazepines | Not specified | [9] |
| Iminostilbene | Allyl bromide | 1,3-Dipolar cycloaddition | Dibenzazepine derivatives | Not specified | [10] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: Carbazole Synthesis via Pd-Catalyzed Cyclization of a Disubstituted Iodoaniline
This protocol is adapted from the synthesis of 6,8-dichloro-1,2-dimethylcarbazole.[1]
Materials:
-
2,4-Dichloro-6-iodoaniline
-
Silylaryl triflate
-
Cesium fluoride (B91410) (CsF)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Diethyl ether
-
Brine solution
Procedure:
-
In a 4-dram vial, add the silylaryl triflate (0.275 mmol) and CsF (0.75 mmol) to a solution of 2,4-dichloro-6-iodoaniline (0.25 mmol) in acetonitrile (4 mL).
-
Stir the reaction mixture at room temperature for 10 hours under air.
-
Flush the vial with argon.
-
Add Pd(OAc)₂ (5 mol %, 3.1 mg) and PCy₃ (10 mol %, 7.0 mg) to the reaction mixture.
-
Heat the reaction to 100 °C for 24 hours.
-
After cooling, wash the resulting solution with brine (20 mL) and extract with diethyl ether (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acridine Synthesis via Microwave-Assisted Bernthsen Reaction
This protocol is a general procedure for the rapid synthesis of 9-substituted acridines.
Materials:
-
Diphenylamine
-
Carboxylic acid (e.g., acetic acid)
-
Zinc chloride (ZnCl₂)
Procedure:
-
In a microwave-safe vessel, mix diphenylamine (1 equivalent), the desired carboxylic acid (10 equivalents), and zinc chloride (4 equivalents).
-
Irradiate the solvent-free mixture in a microwave reactor. The reaction temperature should be maintained in the range of 200-210 °C by intermittent irradiation (e.g., 1 minute of irradiation followed by 30 seconds of cooling).
-
The reaction is typically complete within 5-7 minutes.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Dibenzazepine Synthesis via a Three-Step Sequence
This protocol outlines the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[7][8]
Step 1: Nucleophilic Addition
-
In a suitable reaction vessel, react the appropriately substituted o-nitrobenzyl chloride with a 2-chlorobenzaldehyde (B119727) in the presence of a mild reductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE).
Step 2: Nitro Group Reduction
-
Reduce the nitro group of the product from Step 1 to an amine. A common method is using palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate. This yields a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.
Step 3: Intramolecular Buchwald-Hartwig Coupling
-
To the crude or purified intermediate from Step 2, add a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., K₂CO₃) in a degassed solvent like tetrahydrofuran (B95107) (THF).
-
Heat the reaction mixture (e.g., at 50-60 °C) until the starting material is consumed.
-
After workup, purify the final dibenzazepine product by chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of these important heterocyclic cores.
Caption: General experimental workflow for heterocyclic synthesis.
Caption: Comparative reaction pathways to carbazoles and acridines.
Caption: Decision tree for selecting a synthetic precursor.
References
- 1. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.rsyn.org [pubs.rsyn.org]
Spectroscopic Profile of 2-Chloro-6-iodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-Chloro-6-iodoaniline and its structurally related analogs. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a detailed comparison with closely related compounds to predict its spectroscopic characteristics. The information herein is intended to support research and development activities where this compound or its derivatives are of interest.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for compounds structurally similar to this compound. This comparative data can be used to infer the expected spectral characteristics of the target compound.
Table 1: ¹H NMR Spectroscopic Data of 2-Halo-6-substituted Anilines
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2,6-Dichloroaniline | CDCl₃ | 7.15 (d, J=8.1, 2H, H-3, H-5), 6.59 (t, J=8.1, 1H, H-4), 4.4 (s, 2H, NH₂) |
| 2-Bromo-6-chloroaniline | - | No specific data found in searches. |
| 4-Bromo-2-chloro-6-iodoaniline | - | A ¹H NMR spectrum is available but detailed assignments were not found in the search results. |
| 2,6-Diiodoaniline | - | No specific data found in searches. |
Table 2: ¹³C NMR Spectroscopic Data of 2-Halo-6-substituted Anilines
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,6-Dichloroaniline | Chloroform-d | No specific peak list found in searches. A spectrum is available for viewing. |
| 2-Bromo-6-chloroaniline | - | No specific data found in searches. |
| 4-Bromo-2-chloro-6-iodoaniline | - | No data found. |
| 2,6-Diiodoaniline | - | No data found. |
Table 3: Infrared (IR) Spectroscopic Data of 2-Halo-6-substituted Anilines
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 2,6-Dichloroaniline | KBr-Pellet | A full spectrum is available for viewing. Key absorptions would include N-H stretching, C-N stretching, and C-Cl stretching bands. |
| 4-Bromo-2-chloro-6-iodoaniline | ATR | A study mentions the use of ATR-FTIR for its identification, but specific band positions are not listed.[1] |
Table 4: Mass Spectrometry (MS) Data of 2-Halo-6-substituted Anilines
| Compound | Ionization Method | Key m/z values |
| 2,6-Dichloroaniline | GC-MS | 161 (M⁺), 163 (M+2) |
| 4-Bromo-2-chloro-6-iodoaniline | GC-MS | 333 (M⁺), 127, 129 |
| 2,6-Diiodoaniline | - | Molecular Weight: 344.92 g/mol .[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of the ¹³C isotope.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup: The FTIR spectrometer is equipped with an ATR accessory, which contains a crystal of high refractive index (e.g., diamond or germanium).
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Analysis: A small amount of the solid or liquid sample is placed in direct contact with the ATR crystal. For solids, a pressure clamp is used to ensure good contact. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized. The components of the sample are separated as they pass through a capillary column (e.g., a 30 m HP-5MS column). The oven temperature is programmed to ramp from a low to a high temperature to elute the compounds of interest.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is detected, producing a mass spectrum that serves as a molecular fingerprint.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: A logical workflow for the elucidation of molecular structures.
This guide provides a framework for understanding the spectroscopic properties of this compound through the analysis of its structural analogs. Researchers can use this comparative data to aid in the identification and characterization of this and related compounds in their work.
References
A Comparative Guide to the 1H NMR Spectrum of 2-Chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-iodoaniline, a crucial building block in pharmaceutical and materials science. Through objective comparison with structurally related anilines and supported by experimental data, this document serves as a practical resource for spectral interpretation and compound characterization.
1H NMR Data Comparison
The following table summarizes the 1H NMR spectral data for this compound and its analogues. The data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities, were obtained in deuterated chloroform (B151607) (CDCl3).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | 7.23 | dd | J = 8.0, 1.6 | 1H |
| H-4 | 6.41 | t | J = 8.4 | 1H | |
| H-5 | 7.54 | dd | J = 8.0, 1.6 | 1H | |
| -NH2 | 4.53 | s | - | 2H | |
| 2-Chloroaniline | Aromatic H | 7.22 | m | - | 1H |
| Aromatic H | 7.03 | m | - | 1H | |
| Aromatic H | 6.72 | m | - | 1H | |
| Aromatic H | 6.67 | m | - | 1H | |
| -NH2 | 3.92 | s | - | 2H | |
| 2-Iodoaniline | Aromatic H | 7.78 | d | J = 7.6 | 1H |
| Aromatic H | 7.21-7.32 | m | - | 2H | |
| Aromatic H | 6.61-6.65 | m | - | 1H | |
| -NH2 | 5.92 | s | - | 1H | |
| 2,6-Dichloroaniline | Aromatic H (H-3, H-5) | 7.154 | d | J = 8.10 | 2H |
| Aromatic H (H-4) | 6.593 | t | J = 8.10 | 1H | |
| -NH2 | 4.4 | s | - | 2H |
Note: The assignments for 2-Chloroaniline are complex due to overlapping multiplets. Data for 2-Iodoaniline corresponds to 2-Iodo-N-phenylaniline from one source. Data for 2,6-Dichloroaniline is from a 89.56 MHz spectrometer.
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol was followed for the acquisition of 1H NMR spectra.
1. Sample Preparation:
-
Dissolution: Approximately 5-25 mg of the aniline (B41778) compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Filtration: To ensure a homogenous magnetic field, the sample solution was filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer was used for data collection.
-
Locking and Shimming: The spectrometer's field frequency was locked onto the deuterium (B1214612) signal of the CDCl3 solvent. The magnetic field homogeneity was then optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: A standard one-pulse sequence was utilized. Key parameters included a 90° pulse width, a spectral width covering the expected range of proton signals, and a sufficient relaxation delay between scans to ensure accurate signal integration.
-
Data Processing: The acquired Free Induction Decay (FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectrum.
Logical Workflow for 1H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 1H NMR spectrum.
Comparative Analysis of 13C NMR Chemical Shifts for 2-Chloro-6-iodoaniline and Related Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-6-iodoaniline, alongside experimentally determined data for structurally related aniline (B41778) derivatives. Understanding the electronic effects of substituents on the aniline scaffold is crucial for the structural elucidation and development of novel pharmaceutical compounds. This document presents a succinct summary of chemical shifts, a detailed experimental protocol for data acquisition, and a visualization of substituent effects.
Data Summary: 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its parent/monosubstituted analogues. All data was recorded in deuterated chloroform (B151607) (CDCl₃).
| Carbon Position | This compound[1] | 2-Chloroaniline | 2-Iodoaniline[2] | Aniline |
| C1 (C-NH₂) | 143.5 | 142.7 | 146.7 | 146.6 |
| C2 | 120.0 | 119.9 | 83.9 | 118.6 |
| C3 | 129.7 | 129.1 | 129.3 | 129.3 |
| C4 | 118.0 | 119.1 | 122.2 | 115.2 |
| C5 | 137.6 | 127.4 | 138.9 | 129.3 |
| C6 | 83.6 | 124.7 | 114.4 | 118.6 |
Substituent Effects on the Aniline Ring
The introduction of electron-withdrawing chloro and iodo substituents to the aniline ring significantly influences the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons. The diagram below illustrates the logical progression of these substituent effects, starting from the parent aniline molecule.
Caption: Logical relationship of substituent additions to the aniline core.
Experimental Protocol: 13C NMR Spectroscopy of Aromatic Amines
The following is a standard protocol for the acquisition of 13C NMR spectra for aromatic amines, based on established methodologies.[2][3]
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve 20-50 mg of the aromatic amine in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ at 77.16 ppm can be used for calibration.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Tuning and Locking: Tune the probe to the 13C frequency and lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity and obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Angle: A 30° pulse angle is a good starting point to ensure adequate signal for all carbon types, including quaternary carbons which have longer relaxation times.
-
Spectral Width: Set the spectral width to encompass the expected range of chemical shifts for aromatic compounds, typically from 0 to 200 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative measurements.
-
Number of Scans: The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are typically acquired.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and absorptive lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
References
Confirming the Structure of 2-Chloro-6-iodoaniline Derivatives by High-Resolution Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the structural confirmation of 2-Chloro-6-iodoaniline and its derivatives. Accurate mass measurement and fragmentation analysis are critical for the unambiguous identification of these halogenated compounds in complex matrices, ensuring the integrity of research and development in synthetic chemistry and drug discovery. This document outlines expected HRMS data, detailed experimental protocols, and a comparison with alternative analytical approaches, supported by theoretical data and experimental findings for closely related analogs.
Data Presentation: High-Resolution Mass Spectrometry Data
Precise mass determination by HRMS is fundamental to confirming the elemental composition of a molecule. The following table summarizes the theoretical mass data for this compound and provides a comparison with a structurally similar compound, 4-Bromo-2-chloro-6-iodoaniline, for which experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available. This comparison highlights the characteristic isotopic patterns of halogenated compounds.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Theoretical Monoisotopic Mass (Da) | Expected Isotopic Pattern (M, M+2) | Key Fragmentation Ions (m/z) |
| This compound | C₆H₅ClIN | 253.9179 | 252.9155 | 100 : 32.5 (due to ³⁵Cl/³⁷Cl) | [M-Cl]⁺, [M-I]⁺, [M-HCl]⁺, [M-HI]⁺, [M-HCN]⁺ |
| 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIN | 332.8284 | 330.8260 | Complex pattern due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br | [M-Br]⁺, [M-Cl]⁺, [M-I]⁺, loss of halogens |
Note: The theoretical masses for this compound were obtained from the PubChem database. The fragmentation ions for 4-Bromo-2-chloro-6-iodoaniline are based on general fragmentation patterns of halogenated aromatic compounds.
Experimental Protocols
The successful HRMS analysis of this compound derivatives relies on optimized experimental conditions. Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be coupled with HRMS, with the choice depending on the volatility and thermal stability of the specific derivative.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
This method is suitable for volatile and thermally stable this compound derivatives.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1-10 µg/mL.
-
If necessary, derivatization can be performed to increase volatility.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is employed to ensure good separation of analytes. A typical program might start at 70°C, ramp to 280°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
3. HRMS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass resolution (>10,000 FWHM).
-
Acquisition Mode: Full scan mode to acquire data over a relevant mass range (e.g., m/z 50-500).
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This method is ideal for less volatile or thermally labile derivatives.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
2. LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
3. HRMS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for anilines, which readily form [M+H]⁺ ions. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.
-
Mass Analyzer: A TOF or Orbitrap analyzer for high mass resolution.
-
Acquisition Mode: Full scan mode for initial identification and targeted MS/MS (tandem mass spectrometry) for structural elucidation. In MS/MS, the precursor ion of interest is selected and fragmented to generate a characteristic fragmentation spectrum.
Mandatory Visualizations
Logical Workflow for HRMS Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using HRMS.
Caption: Workflow for the structural confirmation of this compound derivatives by HRMS.
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. The following diagram compares "hard" and "soft" ionization methods commonly used for the analysis of small molecules like this compound derivatives.
Caption: Comparison of hard and soft ionization techniques for aniline (B41778) derivative analysis.
A Comparative Analysis of Suzuki and Stille Couplings for 2-Iodoaniline Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are paramount for their versatility and broad substrate scope. This guide provides an objective comparison of the performance of these two key reactions, specifically focusing on their application to 2-iodoaniline (B362364) substrates. The choice of coupling reaction can significantly influence reaction yield, functional group tolerance, and overall synthetic efficiency, making a direct comparison essential for researchers in drug development and materials science where aniline (B41778) derivatives are crucial building blocks.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to decomposition. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base.[2] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[2] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Yield Comparison: Suzuki vs. Stille Coupling with 2-Iodoaniline
Direct, side-by-side comparative studies of Suzuki and Stille couplings for 2-iodoaniline under identical conditions are not extensively reported in the literature. However, by collating data from various sources, we can establish a representative comparison of achievable yields for both transformations.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reaction | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | Suzuki | [3] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Suzuki | [3] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80 | 96 | Suzuki | [4] |
| (Tributylstannyl)acetylene | Pd(PPh₃)₄ / TBAC | - | DMF | RT | 80 | Stille | [5] |
| Arylstannane (general) | PdCl₂(NH₃)₂ / Cationic 2,2'-bipyridyl | NaHCO₃ | Water | 110 | Good to High | Stille | [6] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions. However, this table provides a valuable overview of the potential efficiency of each reaction.
Discussion of Yield and Substrate Suitability
For 2-iodoaniline, both Suzuki and Stille couplings can provide high yields. The choice between the two often depends on factors beyond the yield itself, such as the stability and availability of the coupling partner, the tolerance of other functional groups in the molecule, and practical considerations like toxicity and purification.
The Suzuki coupling is often the preferred method due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[2] The reaction conditions are generally mild, and a wide variety of boronic acids are commercially available. For 2-iodoaniline, the presence of the ortho-amino group can potentially influence the reaction through coordination to the palladium catalyst. However, with the appropriate choice of ligands, such as bulky biaryl phosphines (e.g., SPhos, XPhos), high yields are readily achievable.
The Stille coupling, while often providing excellent yields, is hampered by the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts.[1] Despite this significant drawback, Stille reactions offer some key advantages. Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups.[7] This can be particularly beneficial when working with complex molecules bearing sensitive functionalities. For substrates where the corresponding boronic acid is unstable or difficult to prepare, the Stille coupling can be a more robust alternative.[2] Studies on sterically hindered substrates have shown that Stille coupling can sometimes outperform Suzuki coupling.[3]
Experimental Workflows
The general experimental workflows for Suzuki and Stille couplings are illustrated below. These diagrams highlight the key reagents and steps involved in each catalytic cycle.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: General experimental workflow for a Stille coupling reaction.
Detailed Experimental Protocols
Suzuki Coupling of 2-Iodoaniline with Phenylboronic Acid
This protocol is a representative example of a high-yielding Suzuki coupling with 2-iodoaniline.
Materials:
-
2-Iodoaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-iodoaniline, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aminobiphenyl.
Stille Coupling of 2-Iodoaniline with an Alkynylstannane
This protocol describes the coupling of 2-iodoaniline with an alkynylstannane, a common transformation in the synthesis of indole (B1671886) derivatives.
Materials:
-
2-Iodoaniline (1.0 mmol)
-
(Tributylstannyl)acetylene (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Tetrabutylammonium (B224687) chloride (TBAC) (1.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-iodoaniline, (tributylstannyl)acetylene, and tetrabutylammonium chloride in anhydrous DMF.
-
Add tetrakis(triphenylphosphine)palladium(0) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the C-C bond formation of 2-iodoaniline substrates, with both capable of delivering excellent yields. The Suzuki coupling is generally the more favored approach due to its use of less toxic reagents and easier purification. However, the Stille coupling remains a powerful alternative, particularly when dealing with substrates containing sensitive functional groups or when the corresponding organoboron reagent is unstable. The ultimate choice of method will depend on a careful evaluation of the specific synthetic challenge, including substrate availability, functional group compatibility, and practical considerations regarding toxicity and waste disposal.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanistic Selectivity of 2-Chloro-6-iodoaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common palladium-catalyzed cross-coupling reactions involving 2-chloro-6-iodoaniline. The presence of two distinct halogen atoms—iodine and chlorine—on the aniline (B41778) ring makes this substrate an excellent model for investigating reaction mechanisms, particularly the chemoselectivity of C-I versus C-Cl bond activation. The insights derived are crucial for the strategic synthesis of complex pharmaceutical intermediates and other fine chemicals.[1]
Introduction to this compound
This compound (C₆H₅ClIN, MW: 253.47 g/mol ) is a solid, halogenated aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and prone to oxidative addition than the much stronger C-Cl bond.[3][4] This reactivity difference allows for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.
General Mechanism of Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, proceed through a common catalytic cycle. This cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The significant difference in bond dissociation energies between the C-I and C-Cl bonds dictates that oxidative addition occurs preferentially at the C-I bond.
References
A Comparative Guide to the Reactivity of C-Cl vs. C-I Bonds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The choice of substrates, especially the aryl halide, is a critical parameter that dictates the efficiency and feasibility of these transformations. This guide provides an objective comparison of the reactivity of aryl chlorides (C-Cl) and aryl iodides (C-I) in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed methodologies, to aid in rational reaction design and optimization.
The Foundation of Reactivity: Bond Strength and Oxidative Addition
The generally accepted trend in the reactivity of aryl halides in cross-coupling reactions is Aryl-I > Aryl-Br > Aryl-Cl . This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~406 |
| C-I | ~272 |
This difference in bond strength directly impacts the initial and often rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst (e.g., Pd(0)). The weaker C-I bond undergoes oxidative addition more readily and under milder conditions than the robust C-Cl bond. Consequently, reactions involving aryl iodides are typically faster, require lower temperatures, and can be achieved with a broader range of catalysts and ligands.
Conversely, the activation of the stronger C-Cl bond presents a greater challenge and often necessitates more specialized and forcing reaction conditions. The development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been instrumental in enabling the efficient use of aryl chlorides as coupling partners.[1] These ligands promote the formation of highly reactive, monoligated palladium(0) species and increase the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[1]
Comparative Performance in Key Cross-Coupling Reactions
The difference in reactivity between C-Cl and C-I bonds is a recurring theme across various named cross-coupling reactions. Below is a summary of comparative data gleaned from the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While highly effective with aryl iodides, the coupling of aryl chlorides often requires more specialized conditions.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | Generic Conditions |
| 4-Chloroanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 24 | <10 | Generic Conditions |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~95 | Specialized Conditions for Ar-Cl |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 28 | 67 | [2] |
| DNA-conjugated Aryl Chloride | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 28 | 3 | [2] |
As the data illustrates, under "standard" conditions, aryl iodides show significantly higher reactivity. The successful coupling of aryl chlorides often necessitates the use of more sophisticated, sterically demanding, and electron-rich ligands like SPhos.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of halide has a profound impact on the reaction outcome. Early generations of catalysts were effective for aryl bromides and iodides, while the coupling of aryl chlorides required the development of more advanced catalytic systems.[3]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | High | [3] |
| Chlorobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | Low | [3] |
| Chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | High | [1] |
The use of bulky biarylphosphine ligands such as XPhos is crucial for achieving high yields in the amination of aryl chlorides.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend is particularly pronounced in this reaction.
The general order of reactivity for the aryl halide is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[4]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High | [5] |
| Chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 70 | No Reaction | [6] | |
| 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ / PCy₂(iPr-biphenyl) | Cs₂CO₃ | Toluene | 100 | 93 | Specialized Conditions for Ar-Cl |
The coupling of aryl chlorides in Sonogashira reactions is notoriously difficult and often requires specialized, bulky, and electron-rich phosphine ligands and higher temperatures.[5][6] In some instances, the presence of a copper co-catalyst can even inhibit the reaction with aryl chlorides.[5]
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, also demonstrates the established reactivity pattern. While aryl iodides and bromides are standard substrates, aryl chlorides are generally less reactive and require more robust catalytic systems.[7]
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | High | Generic Conditions |
| Chlorobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Low to Moderate | [7] |
| 4-Chlorotoluene | Styrene | Pd(OAc)₂ / P(tBu)₃ | Cy₂NMe | Dioxane | 120 | High | Specialized Conditions for Ar-Cl |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction, highlighting the necessary modifications when using an aryl chloride instead of an aryl iodide.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Modified Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
Key Modifications:
-
Catalyst System: A more active catalyst system is required. Replace Pd(PPh₃)₄ with a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich ligand such as SPhos or XPhos (1.2-2.4 mol%).[1]
-
Base: A stronger base may be necessary. Consider using K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Temperature: Higher reaction temperatures are typically needed, often in the range of 100-120 °C.
-
Reaction Time: The reaction time will likely be longer, potentially 12-24 hours.
Procedure: The setup and workup procedures are similar to those for the aryl iodide, with the critical changes being the choice of catalyst, base, and the more forcing reaction conditions (higher temperature and longer reaction time).
Visualizing the Catalytic Cycle and the Rate-Determining Step
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction. The initial oxidative addition step is where the reactivity difference between the C-Cl and C-I bonds is most pronounced.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
The choice between an aryl chloride and an aryl iodide as a substrate in cross-coupling reactions involves a trade-off between reactivity and substrate availability/cost. Aryl iodides are significantly more reactive due to their weaker C-I bond, allowing for milder reaction conditions and a wider tolerance of functional groups. However, aryl chlorides are often more readily available and less expensive, making them attractive starting materials, particularly for large-scale synthesis. The advances in ligand design have substantially broadened the scope of aryl chlorides in cross-coupling reactions, making them viable substrates when the appropriate, more specialized catalytic systems are employed. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of efficient and successful cross-coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 2-Chloro-6-iodoaniline by Melting Point: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative framework for validating the purity of 2-Chloro-6-iodoaniline using the fundamental technique of melting point determination. The presence of impurities can significantly alter the physical properties of a compound, and a depressed and broadened melting point range is a key indicator of impurity.
Comparison of Melting Points
The melting point of a pure crystalline solid is a characteristic physical property. For this compound, the literature value serves as a benchmark. Impurities, such as residual starting materials or reagents from the synthesis, will typically cause a depression and broadening of the melting point range. A sharp melting point close to the literature value is a strong indication of high purity.
| Compound | Role | Expected Melting Point (°C) | Observation in Synthesized Sample |
| This compound | Product | 66-68 [1] | A sharp melting point within this range indicates high purity. |
| 2-Chloroaniline (B154045) | Starting Material | -2 to -14[2][3][4] | As a liquid at room temperature, its presence as an impurity will likely lead to a significantly lowered and broad melting range of the final product. |
| Iodine | Reagent | 113-114[5][6][7][8][9] | The presence of unreacted iodine would result in a melting range that is broad and likely starts lower than the pure product, with the mixture potentially melting over a wide range up to the melting point of iodine. |
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of synthesized this compound using a capillary melting point apparatus.
Materials:
-
Synthesized this compound (dried)
-
Melting point capillaries
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the synthesized this compound is completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a melting point capillary into the powdered sample, forcing a small amount of the sample into the capillary. Invert the capillary and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until the packed sample is 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a rough estimate.
-
Accurate Measurement: For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is about 15-20 °C below the expected melting point.
-
Observation: Observe the sample closely through the magnifying lens.
-
Record the Melting Range:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2). .
-
-
Interpretation: The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow (typically ≤ 2 °C).
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound via melting point analysis.
References
- 1. rsc.org [rsc.org]
- 2. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-chloroaniline [stenutz.eu]
- 5. Iodine - Wikipedia [en.wikipedia.org]
- 6. Iodine (I) | Research Starters | EBSCO Research [ebsco.com]
- 7. Iodine [opsis.se]
- 8. Iodine [commonorganicchemistry.com]
- 9. WebElements Periodic Table » Iodine » the essentials [webelements.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-6-iodoaniline: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-6-iodoaniline, a compound requiring careful management due to its hazardous properties.
Safety and Hazard Profile
This compound is classified as a hazardous substance, necessitating strict adherence to safety protocols. The following table summarizes its primary hazard classifications based on available safety data sheets for closely related compounds.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed[1] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation[1] |
| Skin Irritation | - | Causes skin irritation |
| Aquatic Toxicity | - | Toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat, long-sleeved clothing |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines the mandatory steps for its safe disposal.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3] Do not mix with other waste streams.[3]
-
Container Specifications: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".[3]
2. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA near the point of generation.[3]
-
The SAA should be a secure area under the control of the laboratory personnel.[3]
3. Arrange for Licensed Disposal:
-
This compound and its container must be disposed of as hazardous waste.[3]
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
4. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[2][4]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Decontamination of Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated.[3]
-
Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet for the most comprehensive information.
References
Personal protective equipment for handling 2-Chloro-6-iodoaniline
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for the handling of 2-Chloro-6-iodoaniline (CAS No: 84483-28-3). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Hazard Summary and Safety Data
This compound is a chemical compound that poses significant health risks. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause damage to organs, specifically the blood, through prolonged or repeated exposure.[1] It is also toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is mandatory.
Hazard Classifications:
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause damage to organs (Blood) | H371[1] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life | H401[1] |
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₆H₅ClIN |
| Molecular Weight | 253.47 g/mol |
| Appearance | Solid |
| Melting Point | 66-67°C[4] |
| UN Number | 2811[5] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the primary defense against exposure. A risk assessment should be conducted before handling, but the following PPE is mandatory.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][6] A face shield should be used if there is a splash hazard.[1] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene).[1][7] Gloves must be inspected before use.[7] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[2][6][8] Options include a dust respirator, powered air-purifying respirator (PAPR), or a self-contained breathing apparatus (SCBA) for emergencies.[1] | Protects against inhalation of harmful dust.[7] |
| Body Protection | Impervious protective clothing (e.g., lab coat, chemical-resistant suit).[1][7] Protective boots may be required depending on the scale of work.[1] | Minimizes the risk of skin contact and contamination of personal clothing. |
Operational Plan: Handling and Storage Protocols
A systematic approach to handling and storage is crucial to maintain a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a safety shower and eyewash station are installed and readily accessible near the workstation.[1][6]
-
Verify that a local exhaust ventilation system or a chemical fume hood is operational.[1] Handling in a closed system is preferred.[1]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning work.
-
Assemble all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring a proper fit.
-
-
Handling the Chemical:
-
Post-Handling:
-
Thoroughly clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of contaminated gloves and any single-use items as hazardous waste.[7]
-
Wash hands and face thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2]
-
Storage Plan:
-
Conditions: Store in a cool, dry, dark, and well-ventilated area.[1][6][7]
-
Container: Keep the container tightly closed to prevent contamination and exposure to air or light.[1][6][7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all chemical residues, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers in a suitable, labeled, and sealed hazardous waste container.[9]
-
-
Waste Disposal:
-
Disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[1][5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
One possible disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of the chemical down the drain or into the environment.[1][2]
-
Do not reuse empty containers.[5]
-
Visual Workflows and Diagrams
Caption: Workflow for Safely Handling this compound.
Caption: Hierarchy of Controls for Chemical Exposure Mitigation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. benchchem.com [benchchem.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
